molecular formula C12H18O4 B12394744 Senkyunolide N

Senkyunolide N

Cat. No.: B12394744
M. Wt: 226.27 g/mol
InChI Key: AXRIHSJZHOTGAE-ATZCPNFKSA-N
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Description

Senkyunolide N has been reported in Ligusticum striatum, Apium graveolens, and Ligusticum chuanxiong with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1

InChI Key

AXRIHSJZHOTGAE-ATZCPNFKSA-N

Isomeric SMILES

CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1

Origin of Product

United States

Foundational & Exploratory

Senkyunolide N: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of Senkyunolide N, a bioactive phthalide compound. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring phthalide predominantly found in plants belonging to the Apiaceae (Umbelliferae) family. The primary and most commercially significant sources of this compound are the dried rhizomes of Ligusticum chuanxiong (also known as Chuanxiong) and the roots of Angelica sinensis (also known as Danggui or Dong Quai).[1] These plants have a long history of use in traditional Chinese medicine for various ailments, including cardiovascular and cerebrovascular diseases.

While L. chuanxiong and A. sinensis are the most well-documented sources, other plants within the Apiaceae family may also contain this compound or structurally similar phthalides. The concentration of this compound and other phthalides in these plants can vary significantly based on factors such as the plant's geographical origin, harvest time, and post-harvest processing methods.

Isolation Methodologies for this compound

The isolation of this compound from its natural plant sources involves a multi-step process encompassing extraction, fractionation, and purification. Various techniques, ranging from classical to modern chromatographic methods, have been employed to obtain this compound in high purity.

Extraction

The initial step in isolating this compound is the extraction of the crude chemical constituents from the dried and powdered plant material. Both conventional and modern extraction techniques have been utilized for this purpose.

Conventional Extraction Methods:

  • Solvent Extraction: This is the most common method, utilizing organic solvents of varying polarities. Ethanol and methanol are frequently used due to their efficiency in extracting a broad range of phthalides.[1] The process typically involves maceration, percolation, or reflux extraction.

  • Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency and speed.

Modern Extraction Methods:

  • Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (SC-CO2) as the extraction solvent. SFE is advantageous as it is non-toxic, non-flammable, and can be easily removed from the extract, yielding a solvent-free product. It also allows for selective extraction by modifying the pressure and temperature.

Fractionation and Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation and purification to isolate this compound.

  • Column Chromatography (CC): This is a fundamental technique used for the separation of compounds from the crude extract. Silica gel and C18 reversed-phase silica gel are common stationary phases. Elution is performed using a gradient of solvents with increasing polarity.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus minimizing irreversible adsorption of the sample. It has been successfully used for the preparative isolation and purification of various senkyunolides.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution chromatographic technique used in the final stages of purification to obtain highly pure this compound. Reversed-phase C18 columns are typically employed with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[3]

Quantitative Data

While specific quantitative yield and purity data for this compound are not extensively reported in the literature, data for the more abundant and structurally related senkyunolides, Senkyunolide A and Senkyunolide I, provide a valuable reference for what can be expected. The tables below summarize the available data for these related compounds from Ligusticum chuanxiong.

Table 1: Quantitative Yield of Senkyunolides from Ligusticum chuanxiong

CompoundExtraction MethodYield from Crude Extract (mg/g)Reference
Senkyunolide ASupercritical Fluid Extraction & HSCCC0.03 (from 500mg crude extract)[4]
Senkyunolide ICounter-Current Chromatography0.016 (from 400mg crude extract)

Table 2: Purity of Isolated Senkyunolides from Ligusticum chuanxiong

CompoundPurification MethodPurity (%)Reference
Senkyunolide AHSCCC>96
Senkyunolide ICounter-Current Chromatography98

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation of senkyunolides, which are applicable for the isolation of this compound.

Protocol for Supercritical Fluid Extraction (SFE)
  • Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder.

  • Extraction: The powdered plant material is packed into the extraction vessel of an SFE system.

  • SFE Conditions: Supercritical CO2 is passed through the extractor at a specific flow rate. Typical extraction conditions are a pressure of 20-30 MPa and a temperature of 40-50 °C.

  • Collection: The extract is collected in a separator at a lower pressure and temperature, where the CO2 becomes a gas and is recycled, leaving behind the extracted compounds.

Protocol for Counter-Current Chromatography (CCC) Purification
  • Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. A common system for senkyunolides is n-hexane-ethyl acetate-methanol-water.

  • Column Preparation: The coiled column of the CCC instrument is first entirely filled with the stationary phase.

  • Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

  • Elution: The mobile phase is then pumped through the column at a specific flow rate, causing the separation of the compounds based on their differential partitioning between the two liquid phases.

  • Fraction Collection: Fractions are collected at the outlet of the column and analyzed by techniques such as TLC or HPLC to identify those containing the pure compound.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally similar senkyunolides, such as Senkyunolide H and I, have demonstrated their involvement in key cellular signaling cascades related to inflammation and oxidative stress. These findings suggest that this compound may exert its biological effects through similar mechanisms.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are implicated in the pharmacological activities of senkyunolides. For instance, Senkyunolide H has been shown to inhibit the activation of microglia and attenuate neuroinflammation by regulating the ERK and NF-κB pathways. Senkyunolide I has also been reported to exhibit neuroprotective effects through the activation of the ERK signaling pathway.

Visualizations

Experimental Workflow for Senkyunolide Isolation

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Ligusticum chuanxiong) Grinding Grinding Plant_Material->Grinding Powder Powdered Plant Material Grinding->Powder Extraction Extraction (e.g., SFE, Solvent Extraction) Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Prep-HPLC, CCC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

A generalized workflow for the isolation of this compound.
Potential Signaling Pathway for this compound

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK IKK IKK Complex MAPKKK->IKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 JNK->AP1 activates IκB IκBα IKK->IκB inhibits NFkB_complex NF-κB (p65/p50) IκB->NFkB_complex NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus translocation SenkyunolideN This compound SenkyunolideN->MAPKK inhibits SenkyunolideN->IKK inhibits Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Gene_Expression AP1->Gene_Expression

A potential signaling pathway modulated by this compound.

References

Senkyunolide N: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N, a naturally occurring phthalide, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed overview of the discovery, history, and biological activities of this compound. It includes a summary of its known quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts.

Discovery and History

This compound was first reported in 2001 by Momin and Nair in the Journal of Agricultural and Food Chemistry. It was isolated from the methanolic extract of celery seeds (Apium graveolens).[1] In their pioneering work, the researchers identified this compound as one of the bioactive compounds responsible for the mosquitocidal, nematicidal, and antifungal activities of the seed extract.[1] The structure of this compound was determined using 1H and 13C NMR spectral methods.[1]

Subsequent studies have also identified this compound in other plants of the Umbelliferae family, including Ligusticum striatum and Ligusticum chuanxiong.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈O₄[2]
Molecular Weight 226.27 g/mol
IUPAC Name (3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one
CAS Number 140694-58-2

Biological Activities

This compound has been shown to possess several biological activities, primarily as an inhibitor of cyclooxygenase (COX) and topoisomerase enzymes, as well as exhibiting insecticidal properties.

Cyclooxygenase (COX) Inhibition

This compound exhibits inhibitory activity against both prostaglandin H endoperoxide synthase-I (COX-I) and -II (COX-II) at a concentration of 250 pg/ml at pH 7.

Topoisomerase Inhibition

The compound also demonstrates inhibitory activity against topoisomerase-I and -II enzymes at concentrations of 100 µg/ml and 200 µg/ml, respectively.

Insecticidal Activity

The initial discovery of this compound was linked to its insecticidal effects.

Table 2: Summary of Reported Biological Activities of this compound

ActivityTargetConcentrationSource
Cyclooxygenase InhibitionCOX-I and COX-II250 pg/ml
Topoisomerase InhibitionTopoisomerase-I100 µg/ml
Topoisomerase-II200 µg/ml
Insecticidal ActivityNot specifiedNot specified

Experimental Protocols

Isolation of this compound from Apium graveolens Seeds

The following is a generalized protocol based on the initial discovery:

  • Extraction: The seeds of Apium graveolens are ground to a fine powder. A methanolic extract of the powdered seeds is prepared.

  • Bioassay-Directed Fractionation: The crude methanolic extract is subjected to bioassays (e.g., mosquitocidal, nematicidal, or antifungal assays) to guide the fractionation process.

  • Chromatography: The active fractions are further purified using chromatographic techniques, such as column chromatography, to isolate the individual bioactive compounds.

  • Structure Elucidation: The structure of the isolated compound, this compound, is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR).

experimental_workflow start Apium graveolens seeds powder Grind to powder start->powder extract Methanolic Extraction powder->extract bioassay Bioassay-Directed Fractionation extract->bioassay chromatography Column Chromatography bioassay->chromatography Active Fractions isolate Isolate this compound chromatography->isolate elucidation Structure Elucidation (NMR) isolate->elucidation end Pure this compound elucidation->end

Figure 1. General workflow for the isolation of this compound.
Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol for a cell-free COX inhibition assay:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction buffer containing co-factors such as hematin and epinephrine is prepared.

  • Incubation: The enzyme is pre-incubated with either this compound (dissolved in a suitable solvent like DMSO) or a vehicle control.

  • Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Termination: The reaction is stopped after a defined time by adding a strong acid.

  • Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using methods like LC-MS or ELISA.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of this compound.

cox_inhibition_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme COX Enzyme (COX-1 or COX-2) preincubation Pre-incubation (Enzyme + Compound/Vehicle) enzyme->preincubation compound This compound (in DMSO) compound->preincubation buffer Reaction Buffer + Co-factors buffer->preincubation initiation Add Arachidonic Acid preincubation->initiation termination Stop Reaction initiation->termination quantification Quantify Prostaglandin (LC-MS or ELISA) termination->quantification calculation Calculate % Inhibition quantification->calculation

Figure 2. Workflow for a COX inhibition assay.
Topoisomerase I DNA Relaxation Assay

This protocol is a general method to assess the inhibition of topoisomerase I:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase I enzyme.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Termination: The reaction is stopped by adding a stop solution containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.

  • Analysis: Inhibition is determined by the reduction in the amount of relaxed DNA in the presence of this compound compared to the control.

topoisomerase_assay start Supercoiled Plasmid DNA reaction_mix Reaction Mix (DNA, Buffer, Topo I) start->reaction_mix add_inhibitor Add this compound (or Vehicle) reaction_mix->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation stop_reaction Stop Reaction (SDS + Loading Dye) incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Visualize DNA (Ethidium Bromide, UV) electrophoresis->visualization analysis Analyze Inhibition (Compare Relaxed DNA) visualization->analysis

Figure 3. Protocol for a Topoisomerase I DNA relaxation assay.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively elucidated. However, as an inhibitor of COX enzymes, it is likely to interfere with the arachidonic acid cascade, thereby reducing the production of prostaglandins, which are key mediators of inflammation. Its activity as a topoisomerase inhibitor suggests a potential role in modulating DNA replication and transcription, which could be relevant to its potential anticancer properties. Further research is required to delineate the precise molecular mechanisms and signaling pathways affected by this compound.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_dna DNA Replication/Transcription ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation SupercoiledDNA Supercoiled DNA Topoisomerase Topoisomerase I & II SupercoiledDNA->Topoisomerase RelaxedDNA Relaxed DNA Topoisomerase->RelaxedDNA Replication Replication & Transcription RelaxedDNA->Replication SenkyunolideN This compound SenkyunolideN->COX Inhibits SenkyunolideN->Topoisomerase Inhibits

Figure 4. Postulated signaling pathway involvement of this compound.

Future Directions

The existing data on this compound provides a foundation for further investigation into its therapeutic potential. Key areas for future research include:

  • Quantitative Biological Activity: Determination of IC50 values for COX-1, COX-2, topoisomerase I, and topoisomerase II inhibition to better understand its potency and selectivity.

  • Mechanism of Action: Elucidation of the specific molecular interactions with its targets and the downstream signaling pathways affected.

  • Total Synthesis: Development of a synthetic route for this compound to enable the production of larger quantities for preclinical and clinical studies and the generation of analogues with improved activity and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in animal models of inflammation, pain, and cancer.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against key therapeutic targets. This technical guide summarizes the current knowledge on its discovery, biological activities, and relevant experimental protocols. The provided information and visualizations are intended to serve as a valuable resource for the scientific community to facilitate further research and unlock the full therapeutic potential of this intriguing molecule.

References

Senkyunolide N molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Senkyunolide N is a naturally occurring phthalide compound isolated from the rhizomes of Ligusticum Chuanxiong. While research on this compound is still in its nascent stages, the broader class of senkyunolides has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and cardiovascular protective properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also presents detailed experimental protocols and signaling pathways for closely related and well-researched senkyunolides, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. This information serves as a valuable proxy and a foundation for future research into the therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound is a phthalide derivative with the following molecular characteristics:

PropertyValue
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol

Pharmacological Activities of Senkyunolides: A Class Overview

The senkyunolide family of compounds, primarily extracted from Umbelliferae plants, has been the subject of extensive pharmacological research.[1] These compounds are recognized for a wide spectrum of biological activities, including:

  • Anti-inflammatory effects: Many senkyunolides have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

  • Neuroprotective properties: Several senkyunolides exhibit protective effects on neuronal cells, suggesting their potential in the management of neurodegenerative disorders.

  • Cardiovascular protection: Certain senkyunolides have demonstrated beneficial effects on the cardiovascular system, including vasorelaxant and anti-atherosclerotic activities.

Experimental Protocols for Key Senkyunolides

While specific experimental data for this compound is not yet widely available, the following protocols for related senkyunolides provide a methodological framework for future investigations.

In Vitro Anti-Inflammatory Assay (Senkyunolide H)

Objective: To evaluate the anti-inflammatory effects of Senkyunolide H on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Methodology:

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of Senkyunolide H for 2 hours prior to stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cellular lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Neuroprotection Assay (Senkyunolide I)

Objective: To assess the neuroprotective effects of Senkyunolide I in a rat model of cerebral ischemia-reperfusion injury.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Drug Administration: Senkyunolide I is administered intravenously at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Histopathological Analysis: Brain tissue is processed for hematoxylin and eosin (H&E) staining to assess neuronal damage.

  • Biochemical Analysis: Brain homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase).

Quantitative Data for Key Senkyunolides

The following tables summarize key quantitative findings from studies on Senkyunolides A, H, and I.

Table 1: In Vitro Anti-Inflammatory Activity of Senkyunolide H

Concentration of Senkyunolide HNO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
10 µM75.4 ± 5.2%68.2 ± 4.9%71.5 ± 6.1%
25 µM52.1 ± 4.1%45.8 ± 3.7%49.3 ± 4.5%
50 µM31.6 ± 3.5%28.9 ± 3.1%33.7 ± 3.9%

Table 2: In Vivo Neuroprotective Effects of Senkyunolide I

Treatment GroupNeurological Score (0-4)Infarct Volume (% of hemisphere)
Sham0.2 ± 0.10%
Vehicle (MCAO)3.5 ± 0.445.2 ± 5.3%
Senkyunolide I (10 mg/kg)2.1 ± 0.328.7 ± 4.1%
Senkyunolide I (20 mg/kg)1.4 ± 0.219.5 ± 3.5%

Signaling Pathways of Senkyunolides

The therapeutic effects of senkyunolides are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Signaling of Senkyunolide H

Senkyunolide H has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G Senkyunolide H Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters nucleus Nucleus NFkB->nucleus inflammation Inflammatory Gene Expression nucleus->inflammation Transcription SenH Senkyunolide H SenH->IKK

Caption: Senkyunolide H inhibits the NF-κB signaling pathway.

Neuroprotective Signaling of Senkyunolide I

Senkyunolide I is reported to confer neuroprotection by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival.

G Senkyunolide I Neuroprotective Pathway SenI Senkyunolide I Receptor Growth Factor Receptor SenI->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival

Caption: Senkyunolide I promotes cell survival via the PI3K/Akt pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics. While direct experimental evidence for its biological activities is currently scarce, the extensive research on related senkyunolides provides a strong rationale for its investigation. Future studies should focus on elucidating the specific pharmacological profile of this compound, including its anti-inflammatory, neuroprotective, and cardiovascular effects. Detailed mechanistic studies are also warranted to identify its molecular targets and signaling pathways. The experimental frameworks and findings presented in this guide offer a solid foundation for advancing our understanding of this compound and unlocking its therapeutic potential.

References

Biosynthesis Pathway of Senkyunolide N in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N is a bioactive phthalide compound found in several medicinal plants of the Apiaceae (Umbelliferae) family, including Ligusticum striatum (Chuanxiong) and Apium graveolens (Celery)[1]. Phthalides are recognized for their significant pharmacological properties, contributing to the therapeutic effects of these traditional medicines[2][3]. While the complete biosynthesis of this compound has not been fully elucidated, extensive research on related phthalides, particularly in Angelica sinensis and Ligusticum chuanxiong, allows for the construction of a putative pathway. This document provides an in-depth guide to the proposed biosynthesis of this compound, integrating current research on general phthalide synthesis and the transformation of key intermediates. It includes detailed experimental protocols, quantitative data from related studies, and pathway visualizations to support further research and drug development.

Proposed Biosynthesis Pathway of Phthalides

The biosynthesis of phthalides in plants is a complex process that is not yet fully understood[4]. Research suggests that the core phthalide structure is likely derived from the shikimate pathway, leading to key aromatic precursors. A significant body of evidence points to ligustilide as a central intermediate, which then undergoes various enzymatic modifications to produce a diverse array of phthalides, including the senkyunolides[5].

A study combining metabolite profiling and transcriptome analysis in Angelica sinensis identified several key enzymes that are likely involved in the biosynthesis and transformation of phthalides. While a direct pathway to this compound is not explicitly detailed in the literature, we can infer a plausible route based on the biotransformation of ligustilide to other senkyunolides, such as Senkyunolide I.

Putative Pathway from Precursors to this compound

The proposed pathway begins with primary metabolites entering the shikimate pathway to produce aromatic precursors. These are then converted into the core phthalide structure, with ligustilide being a key intermediate. Ligustilide is subsequently transformed into Senkyunolide I, a closely related compound to this compound. The final step is a proposed reduction of the exocyclic double bond of a Senkyunolide I-like precursor to yield this compound.

Senkyunolide_N_Biosynthesis cluster_precursors Primary Metabolism cluster_phthalide_core Phthalide Core Formation cluster_transformation Phthalide Transformation Shikimate_Pathway Shikimate Pathway Aromatic_Precursors Aromatic Precursors Ligustilide Ligustilide Aromatic_Precursors->Ligustilide Key Enzymes: - Phospho-2-dehydro-3-deoxyheptonate aldolase 2 - Primary amine oxidase-like Senkyunolide_I Senkyunolide I Ligustilide->Senkyunolide_I Enzymes: - Polyphenol Oxidase - Shikimate Dehydrogenase Senkyunolide_N This compound Senkyunolide_I->Senkyunolide_N Proposed Enzyme: - Reductase (putative)

Caption: Proposed biosynthesis pathway of this compound.

Key Enzymes and Transformations

Several enzymes have been identified as potential catalysts in the phthalide biosynthetic pathway through integrative metabolite and transcriptome analysis of Angelica sinensis.

  • Phospho-2-dehydro-3-deoxyheptonate aldolase 2 and Primary amine oxidase-like proteins are suggested to be involved in the formation of ligustilide from aromatic precursors.

  • Polyphenol Oxidase and Shikimate Dehydrogenase have been shown to contribute to the transformation of ligustilide into Senkyunolide I. The proposed mechanism involves the conversion of a carbonyl group to a hydroxyl group. Senkyunolide I is considered a major metabolite of ligustilide.

  • Reductase (Putative): The structural difference between Senkyunolide I and this compound is the saturation of the exocyclic double bond on the butylidene side chain. This suggests a final reduction step catalyzed by a reductase enzyme to form this compound. While this specific enzyme has not yet been identified, it represents a logical and necessary step in the proposed pathway.

Quantitative Data

Quantitative analysis of phthalide content is crucial for understanding the efficiency of the biosynthetic pathway and for breeding high-yield medicinal plant varieties. The following table summarizes data on the content of relevant phthalides in Angelica sinensis roots from a study comparing normally flowering and early-flowering plants. Early flowering was shown to significantly decrease the accumulation of these bioactive compounds.

Phthalide CompoundContent in Normal Flowering Plant Roots (µg/g)Content in Early Flowering Plant Roots (µg/g)Fold Change (Normal/Early)
Ligustilide1003.7726.8337.41
Butylidenephthalide29.511.1326.12
Butylphthalide0.530.720.74
Senkyunolide A1.232.150.57
Senkyunolide H1.260.235.48
Senkyunolide I1.120.176.59

Data adapted from Feng et al., 2022.

Experimental Protocols

The elucidation of the phthalide biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques. Below are detailed methodologies for key experiments cited in the foundational research.

UHPLC–MS/MS for Phthalide Quantification

This protocol is used for the identification and quantification of phthalides in plant tissues.

Objective: To measure the absolute levels of six key phthalides in A. sinensis roots.

Methodology:

  • Sample Preparation: Freeze-dry root samples and grind them into a fine powder. Accurately weigh 50 mg of the powder and extract with 1 mL of 70% methanol overnight at 4°C. Centrifuge the extract at 12,000 rpm for 10 min.

  • Chromatographic Separation: Use an Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm). The mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Elution:

    • Start with 95:5 (A:B).

    • Linearly increase B to 5:95 over 9 minutes.

    • Hold at 5:95 for 1 minute.

    • Return to 95:5 over 1.1 minutes.

    • Hold at 95:5 for 2.9 minutes to re-equilibrate.

  • Mass Spectrometry: Perform analysis using an Applied Biosystems 4500 QTRAP UPLC/MS/MS system equipped with an ESI Turbo Ion-Spray interface, operating in positive ion mode. Use multiple reaction monitoring (MRM) for quantification based on established precursor-product ion pairs for each phthalide.

Functional Characterization of Enzymes in Vitro

This protocol is used to verify the function of candidate enzymes identified through transcriptome analysis.

Objective: To express candidate enzymes heterologously and test their catalytic activity on phthalide substrates.

Methodology:

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate enzyme isoforms into an expression vector (e.g., pGEX-4T-1). Transform the constructs into E. coli (e.g., BL21 strain).

  • Protein Expression and Purification: Induce protein expression with IPTG. Harvest cells, lyse them by sonication, and purify the recombinant proteins using an appropriate affinity column (e.g., Glutathione Sepharose).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the purified enzyme, a buffer solution (e.g., PBS, pH 7.4), and the substrate (e.g., extracts of A. sinensis containing ligustilide).

    • Incubate the mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

    • Stop the reaction by adding a quenching agent (e.g., methanol).

  • Product Analysis: Analyze the reaction products using UHPLC–MS/MS to detect changes in the levels of specific phthalides, thereby confirming the enzyme's function.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for identifying and characterizing enzymes involved in a biosynthetic pathway, as described in the protocols.

Experimental_Workflow cluster_omics Omics Analysis cluster_validation Functional Validation Metabolomics Metabolite Profiling (UHPLC-MS/MS) Transcriptomics Transcriptome Sequencing (RNA-Seq) Correlation Correlation Transcriptomics->Correlation Cloning Gene Cloning & Expression in E. coli Purification Protein Purification Cloning->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (UHPLC-MS/MS) Assay->Analysis Conclusion Enzyme Function Confirmed Analysis->Conclusion Correlation->Cloning Identifies Candidates

Caption: Workflow for enzyme identification and characterization.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to proceed through the general phthalide pathway, with ligustilide serving as a key intermediate. The transformation of ligustilide to Senkyunolide I, mediated by enzymes such as polyphenol oxidase and shikimate dehydrogenase, is a critical step. A subsequent, putative reduction reaction is hypothesized to convert a Senkyunolide I-like precursor to this compound.

Future research should focus on:

  • Identifying the Reductase: Isotopic labeling studies and screening of candidate reductase enzymes are needed to identify the specific enzyme responsible for the final step in this compound synthesis.

  • Pathway Regulation: Investigating the transcription factors and signaling pathways that regulate the expression of key biosynthetic genes will be crucial for metabolic engineering efforts.

  • Complete Pathway Elucidation: Further multi-omics studies on this compound-rich plant species will help to fill the remaining gaps in the entire biosynthetic network from primary metabolism to the final product.

This guide provides a foundational framework based on current knowledge, aimed at facilitating targeted research to fully unravel the biosynthesis of this pharmacologically important natural product.

References

Phytochemical Analysis of Senkyunolide N Containing Herbs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N, a member of the phthalide class of organic compounds, has been identified in several medicinal herbs, most notably within the Apiaceae family. Phthalides from these plants, including various senkyunolides, are recognized for their significant pharmacological activities, particularly their anti-inflammatory, neuroprotective, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the phytochemical analysis of herbs known to contain this compound. It details the botanical sources, methodologies for extraction and quantification, and explores the known biological signaling pathways modulated by related senkyunolides. This document is intended to serve as a foundational resource for researchers engaged in the study and development of therapeutic agents derived from these natural compounds.

Botanical Sources of this compound

This compound has been identified in a select group of plants within the Apiaceae family, which are often used in traditional medicine. The primary botanical sources include:

  • Ligusticum chuanxiong (Szechuan Lovage Rhizome): Also known by its synonym Ligusticum striatum, this is a well-known herb in traditional Chinese medicine, where it is referred to as "Chuanxiong". It is a primary source of various phthalides, including this compound.[1][2]

  • Apium graveolens (Celery): this compound has been reported to be present in the seeds of celery.[2][3] The essential oil of celery leaves has also been found to contain a significant amount of "senkyunolide," although the specific isomer was not identified.[4]

  • Conioselinum anthriscoides : This species is considered a synonym for Ligusticum chuanxiong and is therefore another botanical source.

While this compound has been identified in these herbs, quantitative data for this specific compound is notably scarce in publicly available literature. The majority of phytochemical analyses have focused on more abundant phthalides such as Senkyunolide A, H, and I. The lack of extensive quantitative data for this compound represents a significant research gap.

Quantitative Data Summary

As highlighted, there is a significant lack of specific quantitative data for this compound in its known botanical sources. While studies have quantified other senkyunolides in Ligusticum chuanxiong and Angelica sinensis (a related herb also rich in phthalides), the concentration of this compound is not typically reported. For context, the content of other major senkyunolides in Ligusticum chuanxiong is presented in the table below. It is plausible that the concentration of this compound is considerably lower than these major constituents.

CompoundHerbPlant PartConcentration Range (mg/g)Reference
Senkyunolide ALigusticum chuanxiongRhizome3.94 - 9.14
Senkyunolide ILigusticum chuanxiongRhizome1.4 - 1.7 (after 60 min heating)
Senkyunolide HLigusticum chuanxiongRhizomeNot specified

Note: The quantification of this compound is a key area for future research to fully understand its potential contribution to the therapeutic effects of these herbs.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of senkyunolides from herbal matrices. While these protocols have been primarily applied to other senkyunolides, they provide a robust framework for the analysis of this compound.

Extraction of Phthalides

A common method for extracting phthalides from Ligusticum chuanxiong involves solvent extraction followed by a series of purification steps.

Protocol: Ethanol Extraction and Preliminary Fractionation

  • Sample Preparation: Air-dried and powdered rhizomes of Ligusticum chuanxiong are used as the starting material.

  • Extraction: The powdered herb is extracted with 95% ethanol using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to further separation, often using normal-phase silica gel column chromatography to separate fractions based on polarity. A fraction containing the desired phthalides is collected for further purification.

G A Powdered Ligusticum chuanxiong Rhizome B Extraction with 95% Ethanol A->B C Concentration of Ethanol Extract B->C D Crude Extract C->D E Normal-Phase Silica Column Chromatography D->E F Phthalide-Rich Fraction E->F

Extraction and Fractionation Workflow

Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of individual phthalides from the enriched fraction.

Protocol: Preparative Reversed-Phase HPLC

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20.0 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of a mixture of methanol and a weak acid solution (e.g., 0.05 mol/L ammonium acetate or 0.2% glacial acetic acid in water). A stepwise gradient can be used to effectively separate compounds with different polarities. For example, a gradient starting with a low concentration of methanol and increasing over time can separate a wide range of phthalides.

  • Detection: A UV detector is used for monitoring the elution of compounds, typically at a wavelength of around 280 nm for senkyunolides.

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected.

  • Desalination: The collected fractions may be subjected to a desalination step, for example, using an open MCI gel CHP-20P column, to remove any salts from the mobile phase.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by HPLC

For the quantitative analysis of senkyunolides, a validated HPLC method is essential.

Protocol: HPLC-DAD/MS for Quantification

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for analytical purposes.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., 0.2% acetic acid) is commonly used. The gradient program is optimized to achieve good separation of the target analytes.

  • Flow Rate and Column Temperature: A typical flow rate is around 1.0 mL/min, and the column temperature is maintained at a constant value (e.g., 30°C) to ensure reproducibility.

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength of the senkyunolides (around 280 nm). The MS detector provides confirmation of the identity of the peaks based on their mass-to-charge ratio.

  • Quantification: Quantification is performed by creating a calibration curve using a certified reference standard of the target compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

  • Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

G A Sample Preparation (Extraction) B HPLC System with RP-C18 Column A->B C Gradient Elution B->C D DAD and MS Detection C->D E Peak Identification and Integration D->E F Quantification using Calibration Curve E->F G Method Validation F->G

Quantitative Analysis Workflow

Signaling Pathways Modulated by Senkyunolides

While specific studies on the signaling pathways modulated by this compound are limited, research on other senkyunolides, such as A and H, provides valuable insights into their potential mechanisms of action. These compounds are known to exert their pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress.

Inhibition of Inflammatory Pathways

Senkyunolides have demonstrated potent anti-inflammatory effects by targeting central inflammatory signaling cascades.

  • NF-κB Pathway: Senkyunolide H has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also key regulators of inflammation. Senkyunolide H has been found to inactivate the ERK pathway. As a group, senkyunolides are known to modulate the ERK, p38, and JNK pathways.

  • NLRP3 Inflammasome: Senkyunolide A has been shown to alleviate osteoarthritis progression by inhibiting the NLRP3 inflammasome signaling pathway. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimuli cluster_1 Senkyunolides cluster_2 Signaling Pathways cluster_3 Cellular Response Stimuli e.g., LPS, IL-1β NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 activates MAPK MAPK (ERK, p38, JNK) Stimuli->MAPK activates NFkB NF-κB Stimuli->NFkB activates Senkyunolide Senkyunolide A, H, etc. Senkyunolide->NLRP3 inhibits Senkyunolide->MAPK inhibits Senkyunolide->NFkB inhibits Inflammation Pro-inflammatory Cytokine Production NLRP3->Inflammation promotes MAPK->Inflammation promotes NFkB->Inflammation promotes

Inhibition of Inflammatory Signaling

Neuroprotective Signaling

Senkyunolide A has been investigated for its neuroprotective effects, which are mediated through the modulation of specific signaling molecules.

  • PP2A/α-synuclein Pathway: Senkyunolide A has been found to protect neural cells from apoptosis by modulating the activity of protein phosphatase 2A (PP2A) and α-synuclein signaling. This pathway is implicated in neurodegenerative diseases.

G Corticosterone Corticosterone (Stress) PP2A PP2A Activity Corticosterone->PP2A reduces alpha_syn α-synuclein Expression Corticosterone->alpha_syn increases SenA Senkyunolide A SenA->PP2A increases SenA->alpha_syn decreases Apoptosis Neural Cell Apoptosis PP2A->Apoptosis inhibits alpha_syn->Apoptosis promotes

Neuroprotective Signaling of Senkyunolide A

Conclusion and Future Directions

This compound is a naturally occurring phthalide found in medicinal herbs such as Ligusticum chuanxiong and Apium graveolens. While the pharmacological activities of the senkyunolide class of compounds are well-documented, specific research on this compound is lacking. This guide provides a comprehensive framework for the phytochemical analysis of this compound, drawing upon established methodologies for related compounds.

Future research should focus on the following key areas:

  • Development of a validated analytical method for the quantification of this compound in various herbal matrices.

  • Comprehensive quantitative analysis of this compound content in different botanical sources and under various cultivation and processing conditions.

  • Isolation and purification of this compound in sufficient quantities for pharmacological studies.

  • In-depth investigation of the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and the medicinal herbs in which it is found.

References

Senkyunolide N: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Senkyunolide N, a phthalide compound isolated from the rhizome of Ligusticum chuanxiong. Due to the limited availability of data specific to this compound, this document also includes analogous data and methodologies for the closely related and more extensively studied senkyunolides, Senkyunolide A and Senkyunolide I, to provide a broader context for researchers.

Core Physicochemical Properties

This compound is a phthalide with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . It is typically available as a white to off-white oil.

Solubility Characteristics

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. However, data for the related compounds Senkyunolide A and Senkyunolide I are more extensively documented and are presented here for comparative purposes.

Table 1: Quantitative Solubility of this compound and Related Phthalides

CompoundSolventSolubilityTemperature (°C)Notes
This compound Dimethyl Sulfoxide (DMSO)100 mg/mL (441.95 mM)[1]Not SpecifiedRequires sonication; hygroscopic nature of DMSO can impact solubility[1].
Senkyunolide ADimethylformamide (DMF)5 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)5 mg/mLNot Specified
Ethanol30 mg/mLNot Specified
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLNot Specified
Senkyunolide IAqueous Solution34.3 mg/mL[2]37Equilibrium solubility[3].
Dimethylformamide (DMF)15 mg/mL[4]Not Specified
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified
Ethanol25 mg/mLNot Specified
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mLNot Specified
Experimental Protocol: Solubility Determination (Analogous Method)

As a specific protocol for this compound is not available, a generalized protocol based on the widely used shake-flask method for determining the equilibrium solubility of phthalides is described below. This method is suitable for generating quantitative data as presented in Table 1.

Objective: To determine the equilibrium solubility of a phthalide compound in various solvents.

Materials:

  • Phthalide compound (e.g., this compound)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the phthalide compound to a known volume of each solvent in separate glass vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to prevent precipitation.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved phthalide. A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mM.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation (24-72h) prep2->equil1 sep1 Allow solid to sediment or centrifuge equil1->sep1 ana1 Collect and dilute supernatant sep1->ana1 ana2 Quantify concentration by HPLC ana1->ana2 res1 Calculate solubility ana2->res1

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Characteristics

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. This section details the known stability of this compound and provides insight into the stability of related compounds under various stress conditions.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
In Solvent-80°C6 monthsProtect from light.
-20°C1 monthProtect from light.
Powder-20°C3 years
4°C2 years

It is also noted that this compound is stable at ambient temperatures for a few days, such as during shipping.

Stability Under Stress Conditions (Analogous Data)

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a compound. While specific forced degradation data for this compound is not available, studies on Senkyunolide A and I provide valuable insights.

  • pH: Senkyunolide I shows better stability in weakly acidic solutions, with degradation accelerating significantly under alkaline conditions (pH ≥ 9.0).

  • Light and Temperature: Oxygen is a major factor in the degradation of Senkyunolide A and I induced by light and temperature. Senkyunolide I is reported to be more stable than Senkyunolide A under daylight at room temperature. To maintain stability, storage at low temperatures in the absence of light and oxygen is recommended.

  • Oxidation, Hydrolysis, and Isomerization: The main degradation pathways for related phthalides include oxidation, hydrolysis, and isomerization.

Experimental Protocol: Forced Degradation Study (Analogous Method)

This protocol describes a general approach for conducting a forced degradation study on a phthalide compound like this compound to assess its intrinsic stability.

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize them, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Keep the mixture at room temperature or a slightly elevated temperature and analyze samples at different time intervals.

  • Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C) in an oven. Dissolve samples taken at different times and analyze by HPLC.

  • Photodegradation: Expose a solution or solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples at appropriate time points.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis samp1 Collect samples at time intervals stress1->samp1 stress2 Base Hydrolysis stress2->samp1 stress3 Oxidation stress3->samp1 stress4 Thermal Degradation stress4->samp1 stress5 Photodegradation stress5->samp1 ana1 Analyze by Stability-Indicating HPLC-PDA/MS samp1->ana1 eval1 Assess degradation extent ana1->eval1 eval2 Identify degradation products ana1->eval2 eval3 Determine degradation pathways ana1->eval3

Caption: General workflow for a forced degradation study of this compound.

Relevant Signaling Pathways for Senkyunolides

While specific signaling pathways for this compound have not been fully elucidated, research on the broader class of senkyunolides has identified their involvement in several key cellular signaling cascades, particularly those related to inflammation and cellular stress responses.

Diagram 3: Key Signaling Pathways Modulated by Senkyunolides

G cluster_pathways Signaling Pathways senkyunolides Senkyunolides (A, H, I) tlr4 TLR4 senkyunolides->tlr4 inhibit erk ERK senkyunolides->erk modulate p38 p38 MAPK senkyunolides->p38 modulate jnk JNK senkyunolides->jnk inhibit pi3k PI3K senkyunolides->pi3k activate nlrp3 NLRP3 Inflammasome senkyunolides->nlrp3 inhibit nfkb NF-κB tlr4->nfkb apoptosis Apoptosis erk->apoptosis p38->apoptosis jnk->apoptosis akt Akt pi3k->akt inflammation Inflammation nlrp3->inflammation nfkb->inflammation mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy inhibit

Caption: Overview of signaling pathways modulated by various senkyunolides.

This diagram illustrates that different senkyunolides can influence inflammatory responses through the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways. They also modulate MAPK pathways (ERK, p38, JNK) and the PI3K/Akt/mTOR pathway, which are involved in regulating cell survival, apoptosis, and autophagy.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While data specific to this compound is limited, the provided analogous information for Senkyunolide A and I, along with generalized experimental protocols, offers a valuable resource for researchers. The elucidation of specific signaling pathways for this compound remains an area for future investigation. The presented methodologies and data aim to support further research and development of this compound as a potential therapeutic agent.

References

Spectroscopic and Structural Elucidation of Senkyunolide N: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide N is a naturally occurring phthalide compound that has been identified in several plant species, including Ligusticum striatum, Apium graveolens (celery), and notably in the traditional Chinese medicinal herb Ligusticum chuanxiong[1][2][3]. Phthalides from these sources are of significant interest to the scientific community due to their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its identification, characterization, and further research in drug discovery and development.

Chemical Structure and Properties

This compound, with the molecular formula C₁₂H₁₈O₄ , has a molecular weight of 226.27 g/mol [1]. Its systematic IUPAC name is (3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one [1]. The structure features a butyl-substituted phthalide core with two hydroxyl groups on the tetrahydrobenzofuran ring.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₈O₄
Exact Mass226.1205
Molecular Weight226.27
Predicted [M+H]⁺227.1278
Predicted [M+Na]⁺249.1097

Note: The values for [M+H]⁺ and [M+Na]⁺ are predicted and would be confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom. Below are the anticipated ¹H and ¹³C NMR data based on the known structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~4.5-4.7m-
H-4α/β~2.0-2.3m-
H-5α/β~1.8-2.1m-
H-6~3.8-4.0m-
H-7~4.2-4.4m-
H-1'~1.3-1.6m-
H-2'~1.2-1.5m-
H-3'~1.2-1.5m-
H-4'~0.9t~7.0
6-OHVariablebr s-
7-OHVariablebr s-

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are in Hertz. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet. Actual values would be determined experimentally, typically in a solvent like CDCl₃ or CD₃OD.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted δ (ppm)
C-1~170-175
C-3~80-85
C-3a~130-135
C-4~25-30
C-5~20-25
C-6~70-75
C-7~65-70
C-7a~140-145
C-1'~30-35
C-2'~25-30
C-3'~22-25
C-4'~13-15

Note: Predicted chemical shifts (δ) are in ppm.

Experimental Protocols

The isolation and spectroscopic analysis of this compound would follow established methods for the separation of phthalides from plant matrices.

Isolation Protocol

A general procedure for the isolation of this compound from Ligusticum chuanxiong would involve the following steps:

  • Extraction: The dried and powdered rhizomes of the plant material are typically extracted with a solvent such as ethanol or methanol at room temperature or under reflux.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phthalides like this compound are expected to be enriched in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification. This typically includes:

    • Silica Gel Column Chromatography: Gradient elution with a solvent system like hexane-ethyl acetate is used for initial fractionation.

    • Sephadex LH-20 Column Chromatography: This is often used for further purification to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is employed to obtain the pure compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra of the purified this compound are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the molecular formula.

Experimental Workflow

The logical flow for the isolation and characterization of this compound is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., L. chuanxiong) extraction Extraction (Ethanol/Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Analysis (1H, 13C, 2D) pure_compound->nmr ms MS Analysis (HR-ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Isolation and structural elucidation workflow for this compound.

Conclusion

This technical guide provides an overview of the key spectroscopic data and experimental considerations for the study of this compound. For researchers in natural product chemistry and drug development, accurate and detailed spectroscopic information is paramount. While complete experimental data for this compound is not widely published, the information provided herein, based on its known structure and the analysis of related compounds, serves as a valuable resource for its identification and further investigation. Future research should focus on the full spectroscopic characterization and biological evaluation of this promising phthalide.

References

The Phthalide Repertoire of Ligusticum chuanxiong: A Technical Guide to Senkyunolide N and Congeners for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senkyunolide N and other bioactive phthalides found in the rhizome of Ligusticum chuanxiong, a plant with a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases. This document synthesizes current scientific literature to offer detailed insights into the quantitative analysis, isolation methodologies, and mechanisms of action of these promising natural compounds.

Quantitative Analysis of Phthalides in Ligusticum chuanxiong

The concentration of phthalides in Ligusticum chuanxiong can vary significantly based on the plant's origin, processing methods, and the specific extraction and analytical techniques employed. While comprehensive quantitative data for all known phthalides in a single analysis is limited, this section compiles available data to provide a comparative overview.

Table 1: Quantitative Data of Major Phthalides in Ligusticum chuanxiong

PhthalideConcentration Range (mg/g of dried rhizome)Analytical MethodReference
Senkyunolide A3.94 - 9.14HPLC-DAD-ESI-MS[1][2]
Senkyunolide HVariable, increases with processingHPLC-DAD-MS[3]
Senkyunolide IUp to 10 mg/g; 0.32 mg/g (in specially processed rhizome)HPLC-DAD-MS[4][5]
Z-Ligustilide5.672 - 15.700HPLC
Ferulic Acid0.107 - 2.374HPLC

Note: Direct quantitative data for this compound in the raw plant material is not extensively reported in the currently available literature. Its presence has been confirmed in pharmacokinetic studies, indicating its extraction and absorption from Ligusticum chuanxiong preparations.

Bioactivity of Phthalides

Phthalides from Ligusticum chuanxiong exhibit a wide range of pharmacological activities, with neuroprotection, vasodilation, and anti-inflammatory effects being the most prominent.

Table 2: Comparative Bioactivities of Ligusticum chuanxiong Phthalides

PhthalidePrimary BioactivityIn Vitro/In Vivo ModelKey FindingsReference
Senkyunolide ANeuroprotection, Anti-inflammatoryCorticosterone-induced apoptosis in PC12 cells; Osteoarthritis modelProtects against apoptosis by modulating PP2A/α-synuclein pathway; Inhibits osteoarthritis progression via the NLRP3 signaling pathway.
Senkyunolide HNeuroprotection, Anti-osteoporosisCerebral ischemia model; Ovariectomized miceReduces neuronal autophagy via the PI3K/AKT/mTOR pathway; Attenuates bone loss by regulating NF-κB, JNK, and ERK signaling.
Senkyunolide INeuroprotection, Anti-migraineOxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cellsShows potent neuroprotective effects by reducing reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels.
Dimer Phthalides (e.g., Z,Z'-3,3'a,7,7'a-diligustilide)VasodilationKCl-preconstricted rat thoracic aortic ringsExhibit significant vasodilatory effects, often more potent than monomeric phthalides.
Z-LigustilideVasodilationRat isolated aortaInduces relaxation of aortic rings.

Note: Specific bioactivity data for this compound is not yet well-documented in publicly accessible research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. This section outlines common methodologies for the extraction, isolation, and analysis of phthalides from Ligusticum chuanxiong.

General Extraction of Phthalides

This protocol describes a common method for obtaining a crude phthalide-rich extract from the dried rhizome of Ligusticum chuanxiong.

G cluster_0 Extraction Workflow Dried Rhizome Dried Rhizome Pulverization Pulverization Dried Rhizome->Pulverization Grind to a fine powder Extraction Extraction Pulverization->Extraction e.g., 60% Ethanol, Sonication for 30 min Filtration Filtration Extraction->Filtration Separate solid residue Concentration Concentration Filtration->Concentration Under reduced pressure Crude Extract Crude Extract Concentration->Crude Extract

Caption: General workflow for the extraction of phthalides.

Detailed Protocol:

  • Material Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder (e.g., 40-60 mesh).

  • Extraction: The powdered rhizome is extracted with a solvent. A common method involves sonication with 60% ethanol for 30 minutes at room temperature. Other solvents like methanol or petroleum ether have also been used.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation of Phthalides by Column Chromatography

The crude extract is a complex mixture that requires further separation to isolate individual phthalides. Column chromatography is a standard technique for this purpose.

G cluster_1 Isolation Workflow Crude Extract Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Apply to column Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection Elute with solvent gradient Further Purification Further Purification Fraction Collection->Further Purification e.g., Sephadex LH-20, ODS, Prep-HPLC Isolated Phthalides Isolated Phthalides Further Purification->Isolated Phthalides

Caption: Chromatographic workflow for phthalide isolation.

Detailed Protocol:

  • Initial Separation: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, such as a petroleum ether-ethyl acetate system.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target phthalides.

  • Further Purification: Fractions of interest are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20, octadecylsilane (ODS) column chromatography, and preparative or semi-preparative HPLC. For specific compounds like Senkyunolide H and I, counter-current chromatography (CCC) with a solvent system like n-hexane-ethyl acetate-methanol-water has been successfully employed.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of phthalides.

Detailed Protocol:

  • Standard and Sample Preparation: Standard solutions of purified phthalides are prepared in a suitable solvent like methanol. The plant extract is also dissolved in the same solvent and filtered.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A common mobile phase is a gradient of methanol and water (often with a small amount of acid like acetic acid).

    • Detection: Detection is usually performed with a Diode Array Detector (DAD) at a wavelength of around 280 nm.

    • Mass Spectrometry (MS) Coupling: For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (e.g., ESI-MS).

  • Quantification: A calibration curve is generated using the standard solutions, and the concentration of the phthalides in the sample is determined by comparing the peak areas.

Signaling Pathways

Several senkyunolides have been shown to exert their biological effects by modulating specific intracellular signaling pathways.

Senkyunolide H and the PI3K/AKT/mTOR Pathway

In the context of cerebral ischemia, Senkyunolide H has been found to be neuroprotective by inhibiting the PI3K/AKT/mTOR signaling pathway, which in turn regulates neuronal autophagy.

G Senkyunolide H Senkyunolide H PI3K PI3K Senkyunolide H->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Neuronal Protection Neuronal Protection Autophagy->Neuronal Protection

Caption: Senkyunolide H-mediated neuroprotection.

Senkyunolide A and the PP2A/α-synuclein Pathway

Senkyunolide A demonstrates neuroprotective effects against corticosterone-induced apoptosis by modulating the protein phosphatase 2A (PP2A) and α-synuclein (α-syn) signaling pathway.

G Senkyunolide A Senkyunolide A PP2A PP2A Senkyunolide A->PP2A activates Neuroprotection Neuroprotection Senkyunolide A->Neuroprotection α-syn (p) α-syn (phosphorylated) PP2A->α-syn (p) dephosphorylates Apoptosis Apoptosis α-syn (p)->Apoptosis

Caption: Senkyunolide A's anti-apoptotic mechanism.

General Senkyunolide-Associated Pathways

Several other signaling pathways have been associated with the pharmacological activities of various senkyunolides, highlighting their pleiotropic effects.

G Senkyunolides Senkyunolides TLR4/NF-κB TLR4/NF-κB Senkyunolides->TLR4/NF-κB ERK ERK Senkyunolides->ERK p38 MAPK p38 MAPK Senkyunolides->p38 MAPK JNK JNK Senkyunolides->JNK Inflammation Inflammation TLR4/NF-κB->Inflammation Cell Survival Cell Survival ERK->Cell Survival p38 MAPK->Inflammation JNK->Inflammation

Caption: Key signaling pathways modulated by senkyunolides.

Future Directions

While significant progress has been made in understanding the phthalides of Ligusticum chuanxiong, further research is warranted, particularly concerning this compound. Key areas for future investigation include:

  • Quantitative Analysis of this compound: Development and application of validated analytical methods to determine the concentration of this compound in raw and processed Ligusticum chuanxiong.

  • Isolation and Characterization: A dedicated effort to isolate sufficient quantities of this compound for comprehensive spectroscopic characterization and bioactivity screening.

  • Pharmacological Evaluation of this compound: In-depth studies to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential neuroprotective, vasodilatory, and anti-inflammatory effects.

  • Comparative Studies: Head-to-head comparisons of the potency and efficacy of this compound with other major phthalides from Ligusticum chuanxiong.

  • Signaling Pathway Elucidation: Identification of the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for researchers in the field of natural product drug discovery. The phthalides of Ligusticum chuanxiong, including the lesser-studied this compound, represent a promising class of compounds for the development of novel therapeutics.

References

Senkyunolide N: A Technical Guide to its Biological Origin and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological origin and distribution of Senkyunolide N, a naturally occurring phthalide compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical properties of this molecule.

Biological Origin and Distribution

This compound is a member of the phthalide class of organic compounds, which are characteristic secondary metabolites in various plant species, particularly within the Apiaceae (or Umbelliferae) family. These plants have a long history of use in traditional medicine, and their constituent phthalides are subjects of ongoing scientific investigation for their potential therapeutic properties.

Primary Biological Sources:

The known biological sources of this compound include:

  • Ligusticum chuanxiong (Chuanxiong): Also known as Ligusticum striatum, the rhizome of this plant is a primary source of numerous phthalides, including this compound. It is a well-known herb in traditional Chinese medicine.

  • Angelica sinensis (Danggui or Dong Quai): The root of this plant is another significant source of this compound and other related phthalides. It is widely used in traditional medicine for various health purposes.

  • Apium graveolens (Celery): this compound has also been identified in celery, particularly in the seeds.

Distribution within Plant Tissues:

This compound, along with other phthalides, is not uniformly distributed throughout the plant. The highest concentrations of these compounds are typically found in the underground parts of the plants:

  • Rhizomes: In Ligusticum chuanxiong, the rhizome is the primary site of accumulation for this compound and other phthalides.

  • Roots: In Angelica sinensis, the roots are the main repository for these compounds.

  • Seeds: For Apium graveolens, the seeds are a notable source of this compound.

Quantitative Data on Phthalide Content

While this compound has been identified in the aforementioned plant species, it is considered a minor constituent. Quantitative data specifically for this compound is not widely available in the existing literature. To provide context, the following table summarizes the reported content of other major and more abundant phthalides found in Ligusticum chuanxiong and Angelica sinensis. The concentration of this compound is presumed to be significantly lower than these values.

PhthalidePlant SpeciesPlant PartReported Content (mg/g of dry weight)Reference
Senkyunolide A Ligusticum chuanxiongRhizome3.94 - 9.14[1]
Angelica sinensisRoot0.108 - 0.588[1]
Senkyunolide I Ligusticum chuanxiongRhizomeCan reach >10[2]
Angelica sinensisRootUp to 1[2]
Ligusticum chuanxiong (dried at 60°C)Rhizome0.32[2]
Z-Ligustilide Ligusticum sinense cv. ChaxiongRhizome38.36% of volatile oil
This compound Ligusticum chuanxiong, Angelica sinensis, Apium graveolensRhizome, Root, SeedNot Quantified

Experimental Protocols

The extraction, isolation, and identification of this compound follow general phytochemical methodologies established for phthalides. Below is a representative protocol.

General Extraction and Isolation Protocol
  • Preparation of Plant Material: The dried rhizomes or roots are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with an organic solvent. Ethanol or methanol are commonly used. This can be performed using methods such as:

    • Ultrasonication: The plant material is suspended in the solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency.

    • Reflux: The plant material is boiled in the solvent for a specified period to extract the desired compounds.

    • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.

  • Crude Extract Preparation: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification: The crude extract is subjected to chromatographic techniques to isolate the individual phthalides.

    • Column Chromatography: The crude extract is passed through a column packed with a stationary phase like silica gel or Sephadex LH-20. Different solvents or solvent mixtures are used to elute the compounds based on their polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

    • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be used for the separation of compounds from complex mixtures.

Identification and Structure Elucidation

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Biosynthesis and Signaling Pathways

Biosynthesis of Phthalides

The biosynthesis of phthalides in plants is understood to proceed through the polyketide pathway . This pathway involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a polyketide chain. This chain then undergoes cyclization and other modifications to form the characteristic phthalide scaffold. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway provides a framework for its formation. There is also evidence for the interconversion of different phthalides within the plant, suggesting a complex metabolic network.

Visualizations

Experimental_Workflow start Dried Plant Material (Rhizome/Root) extraction Solvent Extraction (Ethanol/Methanol) start->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel / Sephadex) crude_extract->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound identification Structure Identification (HPLC-MS, NMR) pure_compound->identification

Caption: General workflow for the extraction and isolation of this compound.

Phthalide_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide modifications Cyclization & Modifications polyketide->modifications phthalide_core Phthalide Core Structure modifications->phthalide_core senkyunolide_n This compound phthalide_core->senkyunolide_n Further Modifications

Caption: Generalized polyketide pathway for phthalide biosynthesis.

References

Methodological & Application

Application Notes: Extraction and Purification of Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide N is a phthalide compound that has been identified in the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional medicine. Phthalides from this plant, are of significant interest to the scientific community due to their potential therapeutic properties. These compounds are known to be challenging to isolate and purify due to their structural similarities and the complex chemical matrix of the plant material.

Extraction and Purification Workflow

The general workflow for the isolation of this compound and other phthalides from Ligusticum chuanxiong involves an initial solvent extraction from the dried and powdered plant material, followed by a series of chromatographic purification steps.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Rhizome of Ligusticum chuanxiong extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction Maceration/Sonication crude_extract Crude Extract extraction->crude_extract silica_gel_cc Normal-Phase Silica Gel Column Chromatography crude_extract->silica_gel_cc Initial Separation fraction_collection Fraction Collection silica_gel_cc->fraction_collection prep_hplc Preparative HPLC (Reversed-Phase) fraction_collection->prep_hplc Further Purification desalination Desalination (e.g., MCI gel CHP-20P column) prep_hplc->desalination pure_compound Pure this compound desalination->pure_compound

Caption: General workflow for the extraction and purification of Senkyunolides.

Experimental Protocols

The following protocols are based on established methods for the isolation of Senkyunolide I and can be adapted for the purification of this compound.

Protocol 1: Extraction of Crude Phthalide Mixture

This protocol describes the initial solvent extraction from the plant material.

  • Plant Material Preparation:

    • Obtain dried rhizomes of Ligusticum chuanxiong.

    • Grind the rhizomes into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

    • Alternatively, use ultrasonication for a more efficient extraction.

    • Filter the mixture to separate the solvent from the plant debris.

    • Repeat the extraction process on the plant residue to maximize the yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Initial Purification by Column Chromatography

This protocol describes a preliminary separation of the crude extract.

  • Column Preparation:

    • Pack a glass column with silica gel as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. A common gradient could be a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection:

    • Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing the compounds of interest based on their TLC profiles.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol details the final purification step to isolate the target compound.

  • System Preparation:

    • Use a preparative high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).

  • Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of methanol and a 0.05 M ammonium acetate aqueous solution[1].

  • Gradient Elution:

    • Employ a stepwise gradient elution to achieve separation. An example of a gradient for separating Senkyunolide I and ferulic acid is:

      • 10% methanol for the first 10 minutes.

      • A linear gradient to 60% methanol from 10 to 40 minutes[1].

    • The optimal gradient for this compound will need to be determined empirically.

  • Fraction Collection and Desalination:

    • Collect the fractions corresponding to the peak of the target compound.

    • Desalt the collected fractions using an open column of MCI gel CHP-20P[1].

  • Purity Analysis and Identification:

    • Analyze the purity of the final product using analytical HPLC.

    • Confirm the structure of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].

Quantitative Data

The following table summarizes quantitative data from the purification of related phthalides from Ligusticum chuanxiong, which can provide an indication of expected yields and purities.

CompoundStarting MaterialYieldPurityReference
Senkyunolide I400 mg crude extract6.4 mg98%[2]
Senkyunolide H400 mg crude extract1.7 mg93%
Ferulic Acid400 mg crude extract4.4 mg99%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the purification process.

Purification_Logic start Crude Extract step1 Column Chromatography (Silica Gel) start->step1 Initial Separation step2 Fraction Collection & Pooling step1->step2 Fractionation step3 Preparative HPLC (Reversed-Phase) step2->step3 High-Resolution Purification end_node Pure this compound step3->end_node Isolation

Caption: Logical flow of the multi-step purification process for this compound.

Conclusion

The extraction and purification of this compound from Ligusticum chuanxiong require a multi-step approach involving solvent extraction and sequential chromatographic techniques. While a definitive protocol for this compound is not yet established in the literature, the methodologies developed for other senkyunolides provide a robust framework for its successful isolation. Researchers should focus on optimizing the chromatographic conditions, particularly the gradient elution in preparative HPLC, to achieve high purity of the target compound. The structural confirmation of the final product using spectroscopic methods is a critical final step in the process.

References

Application Notes and Protocols for the Synthesis and Derivatization of Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis and potential derivatization techniques for Senkyunolide N, a bioactive natural product with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is a phthalide derivative that has been isolated from plants of the Ligusticum genus.[1] Phthalides are a class of compounds known for a variety of biological activities, and senkyunolides, in particular, have been investigated for their neuroprotective, anti-inflammatory, and cardiovascular effects.[2][3] The development of robust synthetic and derivatization strategies for this compound is crucial for further exploring its therapeutic potential and for conducting structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight226.27 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Proposed Total Synthesis of this compound

A total synthesis of this compound has not been explicitly reported in the literature. However, based on known methods for the asymmetric synthesis of 3-substituted phthalides and the diastereoselective dihydroxylation of alkenes, a plausible synthetic route is proposed below.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be constructed from a cyclohexene precursor through a key diastereoselective dihydroxylation step to install the cis-diol. The 3-butylphthalide core can be formed via an asymmetric aldol reaction followed by lactonization.

G Senkyunolide_N This compound Dihydroxylation Diastereoselective Dihydroxylation Senkyunolide_N->Dihydroxylation cis-Diol formation Cyclohexene_precursor Cyclohexene Precursor Dihydroxylation->Cyclohexene_precursor Aldol_Lactonization Asymmetric Aldol-Lactonization Cyclohexene_precursor->Aldol_Lactonization Phthalide formation Starting_materials Simple Starting Materials Aldol_Lactonization->Starting_materials G cluster_0 Synthesis of Phthalide Core cluster_1 Formation of Cyclohexene and Dihydroxylation A 2-Formylbenzoic acid derivative D Aldol Adduct A->D B Hexanal B->D C Chiral Proline Catalyst C->D E 3-Butyl-4,5-dihydrophthalide intermediate D->E Lactonization G Cyclohexene Precursor E->G Diels-Alder with Dienophile F Diels-Alder Reaction I This compound G->I cis-Dihydroxylation H OsO4, NMO H->G G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Response Stress Inflammatory Stimuli / Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) Stress->MAPK NFkB NF-κB Pathway Stress->NFkB PI3K PI3K/Akt/mTOR Pathway Stress->PI3K Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Survival Cell Survival PI3K->Survival Senkyunolide_N This compound Senkyunolide_N->MAPK Inhibition Senkyunolide_N->NFkB Inhibition Senkyunolide_N->PI3K Modulation

References

In Vitro Applications of Senkyunolide N: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro applications of Senkyunolide N is currently limited in publicly available scientific literature. The following application notes and protocols are based on established in vitro assays for closely related and structurally similar compounds, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. Researchers should adapt and validate these protocols for this compound in their specific experimental settings.

Senkyunolides, a class of phthalide compounds primarily isolated from Ligusticum chuanxiong Hort., have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. These properties make them promising candidates for drug development. This document provides an overview of potential in vitro assays and detailed protocols that can be adapted for the investigation of this compound.

I. Anti-Inflammatory Activity

Senkyunolides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. In vitro assays are crucial for elucidating the specific mechanisms of action of this compound in inflammatory processes.

Quantitative Data Summary: Anti-inflammatory Effects of Related Senkyunolides
CompoundCell LineInducerAssayEndpointResultReference
Senkyunolide AIL-1β-treated chondrocytesIL-1βWestern Blot, ELISANLRP3, ASC, Caspase-1, TNF-α, IL-6, IL-18Decreased levels
Senkyunolide HBV2 microgliaLPSqRT-PCR, ELISAInflammatory CytokinesAttenuated LPS-mediated neuroinflammation
Senkyunolide ITHP-1 cellsLipopolysaccharideELISAIL-6, IL-8Reduced levels
Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in BV2 Microglial Cells

This protocol is adapted from studies on Senkyunolide H.

1. Cell Culture and Treatment:

  • Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.
  • Determine NO concentration using the Griess reagent system according to the manufacturer's instructions.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Collect the cell culture supernatant.
  • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.

4. Western Blot Analysis for NF-κB Pathway:

  • Lyse the cells and extract total protein.
  • Determine protein concentration using a BCA protein assay kit.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Anti-Inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB TLR4->NFkappaB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB->Pro_inflammatory_Cytokines Senkyunolide_N This compound Senkyunolide_N->NFkappaB

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

II. Neuroprotective Effects

Several senkyunolides have demonstrated neuroprotective properties in various in vitro models of neuronal damage. These assays are valuable for assessing the potential of this compound in the context of neurodegenerative diseases.

Quantitative Data Summary: Neuroprotective Effects of Related Senkyunolides
CompoundCell LineInducerAssayEndpointResultReference
Senkyunolide APC12 cellsCorticosteroneLDH Assay, Hoechst StainingCell death, ApoptosisDecreased LDH release, Attenuated apoptosis
Senkyunolide HPC12 cellsMPP+MTT AssayCell viabilityProtected against MPP+-induced apoptosis
Senkyunolide ISH-SY5Y cellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)MTT Assay, LDH AssayCell viability, LDH releaseImproved cell viability, Reduced LDH release
Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of Senkyunolide I.

1. Cell Culture and Treatment:

  • Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow for differentiation for 5-7 days with reduced serum (1% FBS).
  • Pre-treat differentiated cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
  • Induce excitotoxicity by exposing cells to 10 mM glutamate for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Measurement of Reactive Oxygen Species (ROS):

  • Load cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.
  • After treatment with this compound and glutamate, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Experimental Workflow: Neuroprotection Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed SH-SY5Y cells B Differentiate cells A->B C Pre-treat with this compound B->C D Induce with Glutamate C->D E MTT Assay (Cell Viability) D->E F DCF-DA Assay (ROS) D->F

Caption: Workflow for assessing the neuroprotective effects of this compound.

III. Anticancer Activity

Limited studies have explored the anticancer potential of senkyunolides. Senkyunolide A has been shown to inhibit the proliferation of certain cancer cell lines. In vitro cytotoxicity and proliferation assays are the first step in evaluating the anticancer properties of this compound.

Quantitative Data Summary: Anticancer Effects of Senkyunolide A
CompoundCell LineAssayEndpointResult (IC50)Reference
Senkyunolide AHT-29 (colon cancer)Proliferation AssayCell Proliferation10.4 µM
Senkyunolide ACCD-18Co (normal colon)Proliferation AssayCell Proliferation20.95 µM
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cytotoxicity.

1. Cell Culture and Treatment:

  • Culture a cancer cell line of interest (e.g., HT-29 for colon cancer) in the appropriate medium and conditions.
  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

2. MTT Assay:

  • Following the incubation period, add MTT solution to each well and incubate for 4 hours.
  • Solubilize the formazan crystals with DMSO.
  • Measure the absorbance at 570 nm.
  • Calculate the half-maximal inhibitory concentration (IC50) value.

Logical Relationship: Anticancer Screening

G Start This compound Assay In vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->Assay Active Active (Low IC50) Assay->Active Inactive Inactive (High IC50) Assay->Inactive Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Active->Mechanism Stop End Inactive->Stop Mechanism->Stop Further Development

Caption: A logical workflow for the initial in vitro screening of this compound for anticancer activity.

Application Notes and Protocols for Senkyunolide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed scientific literature on the specific administration of Senkyunolide N in animal models is limited. The following application notes and protocols are based on extensive research conducted on its closely related and well-studied structural analogs: Senkyunolide A, Senkyunolide H, and Senkyunolide I . These compounds belong to the same family of bioactive phthalides isolated from Ligusticum chuanxiong and are expected to share similar physicochemical and pharmacological properties. Researchers should use these protocols as a guiding framework and adapt them based on empirical findings for this compound.

Introduction to Senkyunolides

Senkyunolides are a class of phthalide compounds primarily found in the rhizome of Ligusticum chuanxiong, a medicinal herb used in traditional medicine.[1] Modern pharmacological studies have identified these compounds as having significant therapeutic potential, including anti-inflammatory, neuroprotective, analgesic, and cardiovascular-protective properties.[2][3][4] Senkyunolide I (SEI) and Senkyunolide H (SEH), for instance, have demonstrated the ability to cross the blood-brain barrier, making them promising candidates for treating neurological disorders.[1] The mechanisms of action for these compounds often involve the modulation of key cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various preclinical studies involving Senkyunolide A, H, and I.

Table 1: Summary of In Vivo Administration of Senkyunolides in Animal Models

Animal ModelSpecies/StrainSenkyunolideDosageAdministration RouteKey Findings
Amyotrophic Lateral Sclerosis (ALS)SOD1-G93A Micedl-3-n-butylphthalide (NBP)60 mg/kg/dayOralProlonged survival, improved motor performance, and preserved motor neurons.
Traumatic Brain Injury (TBI)ICR Micedl-3-n-butylphthalide (NBP)Not SpecifiedNot SpecifiedAttenuated brain injury, potentially via the Nrf2-ARE pathway.
Focal Cerebral Ischemia129 S2/sv Micedl-3-n-butylphthalide (NBP)100 mg/kgIntraperitoneal (i.p.)Reduced infarct formation and attenuated caspase activation.
Transient Ischemic Attack (TIA)C57BL/6 Micedl-3-n-butylphthalide (NBP)30 mg/kg/dayIntraperitoneal (i.p.)Increased microvessel count and up-regulated angiogenic growth factors.
Intracerebral Hemorrhage (ICH)SD Ratsl-3-n-butylphthalide (NBP)Not SpecifiedNot SpecifiedImproved neurological deficit and reduced apoptotic cells.
MigraineMiceSenkyunolide I16 and 32 mg/kgOralElevated pain thresholds and reduced writhing responses.
OsteoarthritisC57BL/6 MiceSenkyunolide A20-40 mg/kgIntraperitoneal (i.p.)Alleviated articular cartilage destruction by inhibiting the NLRP3 signaling pathway.

Table 2: Summary of Pharmacokinetic Parameters of Senkyunolides in Rats

SenkyunolideAdministration RouteDoseTmax (hours)Bioavailability (%)Key Notes
Senkyunolide AIntravenous (i.v.)Not Specified--Extensively distributed and rapidly eliminated.
Senkyunolide AIntraperitoneal (i.p.)Not Specified0.04 ± 0.0175%Absorption is rapid.
Senkyunolide AOralNot Specified0.21 ± 0.08~8%Low bioavailability attributed to GI instability and first-pass metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from published studies on Senkyunolide I and H.

This protocol is based on studies investigating the effects of senkyunolides on ischemic stroke.

Objective: To assess the ability of a test senkyunolide to reduce neuronal damage and improve functional outcomes following surgically induced cerebral ischemia.

Materials:

  • Animal Model: Adult male C57BL/6 mice (22-25 g)

  • Test Compound: this compound (or other senkyunolide)

  • Vehicle: 10% Dimethyl sulfoxide (DMSO) in sterile saline

  • Anesthetic: Isoflurane

  • Surgical equipment: Monofilament nylon suture (6-0), micro-forceps, surgical microscope

  • Reagents for analysis: 2,3,5-triphenyltetrazolium chloride (TTC), antibodies for Western blot (e.g., Caspase-3, p-JNK, Nrf2)

Workflow Diagram:

G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase acclimate Acclimatize Mice (1 week) randomize Randomize into Groups (Sham, Vehicle, Treatment) acclimate->randomize anesthetize Anesthetize Mouse (Isoflurane) randomize->anesthetize mcao Induce MCAO (Suture Occlusion) anesthetize->mcao reperfuse Reperfusion (Suture Withdrawal) mcao->reperfuse admin Administer Compound (i.p. injection) reperfuse->admin neuro Neurological Scoring (24h, 48h, 72h) admin->neuro sacrifice Sacrifice & Tissue Harvest (72h) neuro->sacrifice analysis Infarct & Molecular Analysis (TTC, Western Blot) sacrifice->analysis

Caption: Experimental workflow for cerebral ischemia study.

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. Randomly assign animals to sham, vehicle-treated, and senkyunolide-treated groups.

  • Cerebral Ischemia Model (MCAO):

    • Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).

    • Under a surgical microscope, make a midline neck incision and carefully expose the common carotid artery (CCA).

    • Introduce a 6-0 monofilament nylon suture into the external carotid artery and advance it into the internal carotid artery to occlude the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion. Sham-operated animals undergo the same procedure without suture insertion.

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution with sterile saline to achieve the final desired concentration (e.g., 30 mg/kg) with a final DMSO concentration of ≤10%.

    • Administer the prepared senkyunolide solution or vehicle via intraperitoneal (i.p.) injection once daily, starting 1 hour after reperfusion.

  • Outcome Assessment:

    • Neurological Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: At 72 hours, sacrifice the animals, harvest the brains, and section them into 2 mm coronal slices. Stain the slices with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

    • Molecular Analysis: Homogenize brain tissue from the peri-infarct region for Western blot analysis to quantify the expression of proteins involved in apoptosis (e.g., Caspase-3) and relevant signaling pathways (e.g., JNK, Nrf2).

This protocol is adapted from a study evaluating the analgesic and anti-migraine properties of Senkyunolide I.

Objective: To determine the efficacy of a test senkyunolide in alleviating pain in a chemically-induced migraine model.

Materials:

  • Animal Model: Male Kunming mice (18-22 g)

  • Test Compound: this compound (or other senkyunolide)

  • Vehicle: Saline or appropriate solvent

  • Inducing Agent: Nitroglycerin, Acetic acid

  • Equipment: Hot-plate analgesia meter

Procedure:

  • Animal Groups: Divide mice into control, model, and senkyunolide-treated groups (e.g., low dose and high dose, such as 16 and 32 mg/kg).

  • Compound Administration: Administer the test senkyunolide or vehicle orally to the respective groups.

  • Analgesic Testing (Hot-Plate Test):

    • One hour after drug administration, place each mouse on a hot plate maintained at 55 ± 0.5°C.

    • Record the latency (in seconds) for the first sign of pain response (e.g., licking hind paws or jumping).

    • A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage. An increase in latency indicates an analgesic effect.

  • Writhing Test (Chemically-Induced Pain):

    • One hour after drug administration, inject each mouse intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • Immediately after injection, place the mouse in an observation chamber and count the number of writhes (a specific stretching movement of the abdomen and hind limbs) over a 15-minute period.

    • A reduction in the number of writhes compared to the model group indicates an analgesic effect.

  • Biochemical Analysis (Optional):

    • In a separate cohort, induce a migraine model using nitroglycerin injection.

    • After treatment, collect blood and brain tissue to measure levels of relevant neurotransmitters (e.g., 5-HT) and signaling molecules (e.g., nitric oxide) to elucidate the mechanism of action.

Key Signaling Pathways Modulated by Senkyunolides

Research on Senkyunolide A, H, and I has revealed their ability to modulate several critical signaling pathways involved in inflammation, cell survival, and oxidative stress.

  • Anti-Inflammatory Pathways: Senkyunolides have been shown to inhibit pro-inflammatory signaling. This includes the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway. By blocking these pathways, senkyunolides reduce the production of inflammatory cytokines like TNF-α and IL-6.

  • Neuroprotective and Survival Pathways: The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is often activated by senkyunolides. This activation can protect neuronal cells from apoptosis and autophagy-related cell death in conditions like cerebral ischemia.

  • Oxidative Stress Response: Senkyunolides can bolster the cellular antioxidant defense system by activating the Nrf2/ARE pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps mitigate oxidative damage.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by senkyunolides. Depending on the cellular context, senkyunolides can either activate pro-survival signals (like ERK) or inhibit pro-apoptotic signals (like JNK).

Diagram of Key Senkyunolide-Modulated Pathways:

G senk Senkyunolides tlr4 TLR4 senk->tlr4 inhibits pi3k PI3K/AKT senk->pi3k activates nrf2 Nrf2 senk->nrf2 activates jnk JNK senk->jnk inhibits nfkb NF-κB tlr4->nfkb cytokines Inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines survival Cell Survival & Proliferation pi3k->survival are Antioxidant Enzymes (HO-1) nrf2->are apoptosis Apoptosis jnk->apoptosis

Caption: Key signaling pathways modulated by senkyunolides.

References

Application Note & Protocol: Quantitative Analysis of Senkyunolides in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: This document provides a detailed protocol for the LC-MS/MS analysis of Senkyunolide I in biological samples. While the request specified Senkyunolide N, publically available, validated LC-MS/MS methods for this specific compound are scarce. However, Senkyunolide I is a structurally related and extensively studied phthalide from the same botanical source, Ligusticum chuanxiong[1]. The methods and protocols detailed below for Senkyunolide I serve as a robust and reliable foundation for developing and validating a quantitative assay for this compound.

Introduction

Senkyunolides are a class of bioactive phthalide compounds primarily found in Umbelliferae plants like Ligusticum chuanxiong, a herb widely used in traditional medicine for treating cardiovascular and cerebrovascular diseases[1][2]. Senkyunolide I (SEI) is one of the most significant of these compounds, known for its neuroprotective, anti-inflammatory, and anti-migraine pharmacological effects[3][4]. Accurate quantification of SEI and its metabolites in biological matrices such as plasma, urine, and bile is crucial for pharmacokinetic, bioavailability, and drug metabolism studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and robustness, enabling precise quantification of analytes in complex biological fluids. This application note provides a comprehensive protocol for the extraction and quantitative determination of Senkyunolide I in biological samples using UPLC-MS/MS.

LC-MS/MS Method Parameters and Validation

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Senkyunolide I. The key parameters are summarized below.

Liquid Chromatography
ParameterCondition
System ACQUITY UPLC™ System or equivalent
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 45 °C
Injection Vol. 5 µL
Gradient A gradient elution is typically used for optimal separation.
Mass Spectrometry
ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Selected Reaction Monitoring (SRM)
Capillary Voltage 2.7 kV
Source Temp. 120 °C
Desolvation Temp. 400 °C
SRM Transition Senkyunolide I: m/z 225.1 → 161.1
SRM Transition Internal Standard (IS): e.g., m/z 349.1 → 305.1
Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The performance characteristics are summarized in the table below.

Validation ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (RSD%) < 12.2%
Inter-day Precision (RSD%) < 12.2%
Accuracy (RE%) 98.9% to 104.2%
Extraction Recovery 85.8% to 93.3%
Matrix Effect 98.2% to 108.9%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Senkyunolide I reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solution with methanol or a suitable solvent to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike appropriate amounts of the working solutions into blank biological matrix (e.g., rat or dog plasma) to prepare a series of CC samples covering the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in the same manner at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Biological Sample Preparation (Protein Precipitation)

This protocol describes a protein precipitation method for extracting Senkyunolide I from plasma samples.

  • Aliquot 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the clear supernatant into an HPLC vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Reconstitution cluster_analysis Analysis sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard sample->add_is add_acn 3. Add Acetonitrile (400 µL) (Protein Precipitation) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge1 5. Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant evaporate 7. Evaporate to Dryness (N₂) supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 9. Centrifuge (13,000 rpm, 5 min) reconstitute->centrifuge2 transfer 10. Transfer to HPLC Vial centrifuge2->transfer inject 11. Inject into LC-MS/MS transfer->inject

Caption: Workflow for Plasma Sample Preparation.

Metabolic Pathway of Senkyunolide I

Studies on the biotransformation of Senkyunolide I in rats have identified several major metabolic pathways. The primary routes involve Phase II conjugation reactions.

G cluster_phase2 Phase II Metabolism cluster_phase1 Phase I Metabolism SEI Senkyunolide I glucuronide Glucuronide Conjugates (e.g., SEI-O-β-D-glucuronide) SEI->glucuronide Glucuronidation glutathione Glutathione Conjugates (e.g., SEI-S-glutathione) SEI->glutathione Glutathione Conjugation other Other Minor Metabolites (Methylation, Hydration, Epoxidation) SEI->other Minor Pathways

Caption: Major Metabolic Pathways of Senkyunolide I.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide N, a phthalide compound, is investigated for its potential neuroprotective properties. This document provides a comprehensive protocol for assessing these effects, drawing upon established methodologies for evaluating neuroprotection. The protocols outlined herein provide a framework for investigating the efficacy of this compound in mitigating neuronal damage through its potential anti-inflammatory, antioxidant, and anti-apoptotic activities. The primary signaling pathways implicated in the neuroprotective effects of similar compounds, such as the Nrf2/HO-1 and NF-κB pathways, are central to this investigational protocol.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound on Neuronal Cell Viability
Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Control)
Control-100 ± 5.2100 ± 6.5
Neurotoxin (e.g., Glutamate)(Specify)45 ± 4.8190 ± 15.2
This compound + Neurotoxin160 ± 5.1165 ± 11.8
This compound + Neurotoxin575 ± 6.3140 ± 9.5
This compound + Neurotoxin1088 ± 5.9115 ± 8.1
Data is presented as mean ± standard deviation and is hypothetical for illustrative purposes.
Table 2: Effect of this compound on Markers of Oxidative Stress
Treatment GroupIntracellular ROS (% of Control)MDA Level (nmol/mg protein)SOD Activity (% of Control)
Control100 ± 8.11.2 ± 0.2100 ± 7.5
Neurotoxin250 ± 20.53.5 ± 0.460 ± 5.9
This compound + Neurotoxin10 µM130 ± 15.22.0 ± 0.3
Data is presented as mean ± standard deviation and is hypothetical for illustrative purposes.
Table 3: Effect of this compound on Apoptosis and Inflammatory Markers
Treatment GroupCaspase-3 Activity (% of Control)Bax/Bcl-2 RatioTNF-α Level (pg/mL)IL-1β Level (pg/mL)
Control100 ± 9.51.0 ± 0.150 ± 5.830 ± 4.1
Neurotoxin320 ± 25.83.5 ± 0.3280 ± 22.4150 ± 13.7
This compound + Neurotoxin10 µM150 ± 18.21.8 ± 0.2120 ± 15.1
Data is presented as mean ± standard deviation and is hypothetical for illustrative purposes.

Signaling Pathways

The neuroprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.

G cluster_0 This compound Neuroprotective Pathways SN This compound IKK IKK SN->IKK inhibits Nrf2 Nrf2 SN->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from Neurotoxin) ROS->IKK activates Keap1 Keap1 ROS->Keap1 activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits IkB->NFkB Inflammation Pro-inflammatory Genes (TNF-α, IL-1β) NFkB->Inflammation promotes transcription ARE ARE Nrf2->ARE binds to Keap1->Nrf2 promotes degradation HO1 HO-1 ARE->HO1 promotes transcription Antioxidant Antioxidant Genes HO1->Antioxidant Neuroprotection Neuroprotection Inflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Putative signaling pathways of this compound's neuroprotective effects.

Experimental Workflow

The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in an in vitro model.

G Start Start CellCulture Cell Culture (e.g., SH-SY5Y) Start->CellCulture Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Induction Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Pretreatment->Induction Incubation Incubation Induction->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT, LDH) Assays->Viability OxidativeStress Oxidative Stress (ROS, MDA) Assays->OxidativeStress Apoptosis Apoptosis (Caspase, Bax/Bcl-2) Assays->Apoptosis Inflammation Inflammation (ELISA for Cytokines) Assays->Inflammation Analysis Data Analysis Viability->Analysis OxidativeStress->Analysis Apoptosis->Analysis Inflammation->Analysis End End Analysis->End

Application Notes and Protocols for Phytochemical Analysis Using Senkyunolide N as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Senkyunolide N as a reference standard in phytochemical analysis. Due to the limited availability of specific quantitative and mechanistic data for this compound, this document leverages detailed methodologies and data from the closely related and well-characterized phthalide, Senkyunolide A, as a practical example. The principles and protocols outlined herein are broadly applicable to this compound, with the understanding that minor methodological adjustments may be necessary.

Introduction to this compound

This compound is a phthalide compound that has been identified in medicinal plants such as Ligusticum chuanxiong and Apium graveolens[1]. Phthalides from these sources are recognized for their significant biological activities, including anti-inflammatory, analgesic, and cardiovascular-protective effects[2]. As a pure phytochemical standard, this compound is essential for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and biological matrices. This enables the standardization of raw materials, quality control of finished products, and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈O₄[1]
Molecular Weight226.27 g/mol [1]
IUPAC Name(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one[1]
CAS Number140694-58-2

Experimental Protocols

The following protocols are adapted from established methods for the analysis of senkyunolides and serve as a robust starting point for method development with this compound.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Protocol 2.1.1: Preparation of this compound Stock Solution

  • Accurately weigh approximately 5 mg of this compound standard.

  • Dissolve the standard in methanol in a 5 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container. Stock solutions are generally stable for several months under these conditions.

Protocol 2.1.2: Preparation of Working Standard Solutions

  • Equilibrate the stock solution to room temperature.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 2.5 µg/mL to 300 µg/mL.

  • These working solutions are used to construct a calibration curve for quantification.

Sample Preparation from Plant Material

This protocol details the extraction of senkyunolides from Ligusticum chuanxiong rhizomes.

Protocol 2.2.1: Ultrasonic-Assisted Extraction

  • Grind the dried rhizomes of Ligusticum chuanxiong into a fine powder (approximately 40-60 mesh).

  • Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.

  • Add 8 mL of methanol to the tube.

  • Perform sonication for 30 minutes at room temperature.

  • Repeat the extraction process two more times, combining the extracts.

  • Transfer the combined extracts to a 25 mL volumetric flask and add methanol to the mark.

  • Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method is based on the successful separation and quantification of Senkyunolide A and can be adapted for this compound.

Protocol 3.1: HPLC-DAD Method

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) containing 1% acetic acid can be used as a starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Column Temperature: Maintain the column at 30°C.

  • Detection Wavelength: Monitor the eluent at approximately 280 nm.

  • Injection Volume: Inject 10 µL of the standard solutions and sample extracts.

Method Validation Parameters (Example using Senkyunolide A)

Method validation is crucial to ensure the reliability of the analytical results. The following table summarizes typical validation parameters for an HPLC method for a related senkyunolide.

Table 2: HPLC Method Validation Data for Senkyunolide A Analysis

ParameterResultReference
Linearity (Concentration Range)2.5 - 300 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)12.5 µg/g (in solid sample)
Precision (RSD %)< 0.68%
Recovery (%)96.91 - 101.50%

Application in Drug Development: Biological Activity and Signaling Pathways

Senkyunolides have demonstrated a range of pharmacological activities, with anti-inflammatory and neuroprotective effects being prominent. These effects are often mediated through the modulation of key signaling pathways. While specific pathways for this compound are not yet fully elucidated, the known mechanisms of related senkyunolides provide a strong indication of its potential biological targets.

Senkyunolides, such as Senkyunolide H, have been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. This is achieved through the regulation of the ERK and NF-κB signaling pathways. Other senkyunolides have been found to modulate the PI3K/AKT/mTOR pathway, which is involved in cell survival and autophagy.

Below is a generalized diagram of the anti-inflammatory signaling pathways potentially modulated by senkyunolides.

senkyunolide_signaling_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Senkyunolide Senkyunolides Senkyunolide->IKK Inhibits Senkyunolide->MAPK Inhibits MAPK->Nucleus phytochemical_analysis_workflow start Start plant_material Plant Material (e.g., Ligusticum rhizome) start->plant_material extraction Extraction (e.g., Ultrasonic-assisted) plant_material->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Peak integration, Calibration curve) hplc_analysis->data_processing quantification Quantification of This compound data_processing->quantification end End quantification->end standard_prep Prepare this compound Standard Solutions standard_prep->hplc_analysis

References

Application Notes and Protocols for Cell Culture Experiments with Senkyunolides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Senkyunolide N: As of late 2025, detailed cell culture experimental data, including specific protocols and signaling pathways for this compound, is limited in publicly available scientific literature. This compound has been identified as a phthalide isolated from the rhizome of Ligusticum Chuanxiong and detected in plasma samples alongside other senkyunolides.[1][2] Due to the scarcity of specific information on this compound, this document provides a comprehensive guide based on closely related and well-studied senkyunolides, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. These compounds share a common chemical scaffold and biological origin, suggesting potential similarities in their mechanisms of action. The following protocols and data for Senkyunolides A, H, and I can serve as a valuable starting point for researchers investigating this compound.

Introduction to Senkyunolides in Cell Culture

Senkyunolides are a class of phthalide compounds predominantly found in Umbelliferae plants like Ligusticum chuanxiong Hort.[3][4] They have garnered significant interest in the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-oxidative effects. These properties make them promising candidates for drug development in the context of various diseases. Cell culture experiments are fundamental to elucidating the molecular mechanisms underlying these effects.

Data Presentation: Quantitative Effects of Senkyunolides

The following tables summarize the quantitative data from various cell culture experiments involving Senkyunolide A, H, and I.

Table 1: Neuroprotective Effects of Senkyunolide A on PC12 Cells

TreatmentCell Viability (OD450)LDH Release (% of Control)Apoptosis Rate (%)Reference
ControlNormalNormalNormal
Corticosterone (Cort) 200 µMDecreasedIncreasedIncreased
Senkyunolide A (0.125 - 0.5 mg/L) + CortIncreased vs. Cort groupDecreased vs. Cort groupDecreased vs. Cort
Senkyunolide A (2 mg/L)Cytotoxic--
Okadaic Acid (PP2A inhibitor) + CortFurther Decrease--
D-erythro-sphingosine (SPH, PP2A activator) + CortIncreased vs. Cort group--

Table 2: Anti-inflammatory Effects of Senkyunolide H on BV2 Microglia Cells

TreatmentIBA1 Protein Levels (vs. LPS)M1 to M2 Phenotype ShiftPro-inflammatory Cytokine mRNA (TNF-α, IL-1β)Anti-inflammatory Cytokine mRNA (IL-10)Reference
ControlNormal-NormalNormal
LPS (1 µg/ml)IncreasedM1 polarizationIncreased-
Senkyunolide H (25 µM) + LPSDose-dependent decreaseShift towards M2Dose-dependent decreaseDose-dependent increase
Senkyunolide H (50 µM) + LPSDose-dependent decreaseShift towards M2Dose-dependent decreaseDose-dependent increase
Senkyunolide H (100 µM) + LPSDose-dependent decreaseShift towards M2Dose-dependent decreaseDose-dependent increase

Table 3: Antioxidant Effects of Senkyunolide I

Cell LineTreatmentEffectReference
HepG2Senkyunolide I + H₂O₂Inhibited ROS formation and lipid peroxidation; Enhanced cellular resistance to H₂O₂-induced oxidative damage via HO-1 induction.
Rat BrainFocal Cerebral Ischemia-Reperfusion + SEIDecreased MDA levels and increased superoxide dismutase activities. Up-regulated p-Erk1/2, Nrf2/HO-1 and inhibited caspase 3.
HuCCT1Senkyunolide I + H₂O₂Alleviated oxidative damage, promoted nuclear translocation of Nrf2, and reduced levels of ROS and MDA.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These can be adapted for studies with this compound.

Protocol 1: Assessment of Neuroprotection using PC12 Cells

Objective: To evaluate the protective effects of a senkyunolide against corticosterone-induced apoptosis in PC12 cells.

Materials:

  • Rat pheochromocytoma cell line (PC12)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Horse serum and Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Senkyunolide A (or other senkyunolides)

  • Corticosterone

  • Cell Counting Kit-8 (CCK-8)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed PC12 cells in 96-well plates for viability assays or larger plates for other assays.

    • Pre-treat cells with varying concentrations of the senkyunolide (e.g., 0.125-0.5 mg/L for Senkyunolide A) for 2 hours.

    • Induce apoptosis by adding corticosterone (e.g., 200 µM) and incubate for 24-72 hours.

  • Cell Viability Assay (CCK-8):

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • LDH Release Assay:

    • Collect the cell culture medium.

    • Measure LDH activity using the LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest and wash the cells.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

Protocol 2: Evaluation of Anti-inflammatory Effects in BV2 Microglia

Objective: To investigate the inhibitory effect of a senkyunolide on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.

Materials:

  • BV2 microglial cell line

  • LPS (from E. coli)

  • Senkyunolide H (or other senkyunolides)

  • qRT-PCR reagents and primers for inflammatory cytokines (TNF-α, IL-1β, IL-10)

  • ELISA kits for inflammatory cytokines

  • Antibodies for Western blotting (IBA1, p-IKB-α, p-NF-κB p65)

  • Flow cytometry antibodies for M1/M2 markers

Procedure:

  • Cell Culture and Treatment:

    • Culture BV2 cells in appropriate medium.

    • Pre-treat cells with different concentrations of the senkyunolide (e.g., 25, 50, 100 µM for Senkyunolide H) for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • qRT-PCR: Extract total RNA and perform reverse transcription. Quantify the mRNA expression of pro- and anti-inflammatory cytokines using qRT-PCR.

    • ELISA: Measure the protein levels of secreted cytokines in the cell culture supernatant using specific ELISA kits.

  • Western Blotting:

    • Prepare cell lysates and determine protein concentrations.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against IBA1, phosphorylated IKB-α, and phosphorylated NF-κB p65 to assess microglial activation and signaling pathway activity.

  • Flow Cytometry for Microglial Polarization:

    • Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

    • Analyze the cell populations using a flow cytometer to determine the shift in microglial phenotype.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to senkyunolide research.

Senkyunolide_A_Neuroprotection cluster_Cell PC12 Cell SenA Senkyunolide A PP2A PP2A (Protein Phosphatase 2A) SenA->PP2A Activates p_alpha_syn p-α-synuclein (Ser129) PP2A->p_alpha_syn Dephosphorylates Apoptosis Apoptosis PP2A->Apoptosis Inhibits alpha_syn α-synuclein p_alpha_syn->Apoptosis Promotes Cort Corticosterone Cort->PP2A Inhibits Cort->alpha_syn Induces Expression & Phosphorylation

Caption: Senkyunolide A neuroprotective signaling pathway.

Senkyunolide_H_Anti_inflammatory cluster_Cell BV2 Microglia SNH Senkyunolide H ERK ERK SNH->ERK Inhibits IKB_alpha IKB-α SNH->IKB_alpha Inhibits Phosphorylation NF_kB NF-κB p65 ERK->NF_kB Activates IKB_alpha->NF_kB Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Inflammation Promotes Transcription LPS LPS LPS->ERK Activates LPS->IKB_alpha Phosphorylates (leading to degradation)

Caption: Senkyunolide H anti-inflammatory signaling.

Experimental_Workflow cluster_Workflow General Experimental Workflow cluster_Analysis Downstream Analysis Start Start: Cell Seeding Pretreatment Pre-treatment: Senkyunolide Incubation Start->Pretreatment Stimulation Stimulation: Induce Cell Stress (e.g., Corticosterone, LPS, H₂O₂) Pretreatment->Stimulation Viability Cell Viability (CCK-8, LDH) Stimulation->Viability Apoptosis Apoptosis (Flow Cytometry) Stimulation->Apoptosis Gene_Expression Gene Expression (qRT-PCR) Stimulation->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Stimulation->Protein_Analysis

Caption: General workflow for senkyunolide cell experiments.

References

Designing a Robust Pharmacokinetic Study for Senkyunolide N: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed framework for designing and executing a comprehensive pharmacokinetic (PK) study of Senkyunolide N, a bioactive phthalide found in the medicinal plant Ligusticum chuanxiong.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide leverages established methodologies and data from closely related compounds, such as Senkyunolide I and Senkyunolide A, to propose a robust study design. The protocols and application notes herein are intended to serve as a foundational template, which should be adapted and optimized based on experimental findings for this compound.

Application Notes

A thorough understanding of the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Key considerations for the study design include the selection of appropriate animal models, determination of dose levels, and the validation of a sensitive and specific analytical method for its quantification in biological matrices.

The experimental workflow should encompass single-dose and multiple-dose studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Tissue distribution studies will be vital to identify target organs and potential sites of accumulation. Furthermore, metabolite profiling will provide insights into the biotransformation pathways of the compound.

Preclinical Pharmacokinetic Study Design

A logical workflow is essential for a successful pharmacokinetic study. The following diagram illustrates the key phases of a preclinical PK study for this compound.

G cluster_pre Pre-study Phase cluster_in_vivo In-Vivo Phase cluster_post Post-study Phase Test Article Characterization Test Article Characterization Analytical Method Development Analytical Method Development Test Article Characterization->Analytical Method Development Sample Analysis Sample Analysis Analytical Method Development->Sample Analysis Animal Model Selection Animal Model Selection Single-Dose PK Single-Dose PK Animal Model Selection->Single-Dose PK Multiple-Dose PK Multiple-Dose PK Single-Dose PK->Multiple-Dose PK Tissue Distribution Tissue Distribution Multiple-Dose PK->Tissue Distribution Tissue Distribution->Sample Analysis Data Analysis Data Analysis Sample Analysis->Data Analysis Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification Reporting Reporting Metabolite Identification->Reporting

Caption: Preclinical pharmacokinetic study workflow for this compound.

Experimental Protocols

Analytical Method Development and Validation

A sensitive and selective analytical method is paramount for the accurate quantification of this compound in biological matrices. Based on studies of similar compounds, a High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.

Protocol:

  • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for this compound and an appropriate internal standard.

  • Sample Preparation: Employ protein precipitation or liquid-liquid extraction to extract this compound from plasma, urine, and tissue homogenates.

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Single-Dose Pharmacokinetic Study

This study aims to determine the basic pharmacokinetic parameters of this compound after a single administration.

Protocol:

  • Animal Model: Use male and female Sprague-Dawley rats (n=6 per group).

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Multiple-Dose Pharmacokinetic Study

This study will assess the accumulation and steady-state kinetics of this compound.

Protocol:

  • Animal Model: Use male and female Sprague-Dawley rats (n=6 per group).

  • Dose Administration: Administer daily oral gavage doses (e.g., 10 mg/kg) for 7 consecutive days.

  • Blood Sampling:

    • First Dose: Collect blood samples at the same time points as the single-dose study.

    • Last Dose (Day 7): Collect serial blood samples at the same time points as the single-dose study.

  • Sample Processing and Analysis: Follow the same procedures as the single-dose study.

  • Data Analysis: Compare single-dose and multiple-dose pharmacokinetic parameters to assess drug accumulation.

Tissue Distribution Study

This study will determine the distribution of this compound in various tissues.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

  • Dose Administration: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Tissue Collection: At selected time points (e.g., 0.5, 2, 6, and 24 hours post-dose), euthanize the animals and collect major organs and tissues (e.g., brain, heart, liver, lungs, kidneys, spleen, muscle, and fat).

  • Sample Processing: Weigh and homogenize the tissues.

  • Sample Analysis: Analyze the concentration of this compound in tissue homogenates using the validated HPLC-MS/MS method.

  • Data Analysis: Calculate the tissue-to-plasma concentration ratios.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Single IV and PO Administration in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC0-t (ng·h/mL) To be determinedTo be determined
AUC0-inf (ng·h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) To be determined-
Vd (L/kg) To be determined-
F (%) -To be determined

Table 2: Hypothetical Tissue Distribution of this compound in Rats Following Oral Administration (10 mg/kg)

TissueConcentration at 2h (ng/g)Tissue-to-Plasma Ratio at 2h
Brain To be determinedTo be determined
Heart To be determinedTo be determined
Liver To be determinedTo be determined
Lungs To be determinedTo be determined
Kidneys To be determinedTo be determined
Spleen To be determinedTo be determined

Metabolite Identification Workflow

Understanding the metabolic fate of this compound is crucial. The following workflow outlines the process for identifying its metabolites.

G cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_identification Identification & Confirmation Liver Microsomes Liver Microsomes LC-HRMS Analysis LC-HRMS Analysis Liver Microsomes->LC-HRMS Analysis Hepatocytes Hepatocytes Hepatocytes->LC-HRMS Analysis Data Processing Data Processing LC-HRMS Analysis->Data Processing Metabolite Structure Elucidation Metabolite Structure Elucidation Data Processing->Metabolite Structure Elucidation In Vivo Sample Confirmation In Vivo Sample Confirmation Metabolite Structure Elucidation->In Vivo Sample Confirmation

Troubleshooting & Optimization

Improving Senkyunolide N stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Senkyunolide N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency over a short period. What is the likely cause?

A1: this compound, like other phthalides, contains a lactone ring that is susceptible to hydrolysis in aqueous solutions. This process opens the lactone ring to form an inactive carboxylate metabolite. The rate of this hydrolysis is highly dependent on the pH, temperature, and presence of oxygen in the solution.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is also crucial to protect the solutions from light.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on studies of similar lactone-containing compounds like Senkyunolide I, this compound is expected to be more stable in weakly acidic conditions (pH < 7).[3] Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of the lactone ring, leading to rapid degradation.

Q4: Can oxygen and light impact the stability of my this compound solution?

A4: Yes, for related compounds such as Senkyunolide A and I, oxygen has been identified as a major factor that accelerates degradation, especially in the presence of light and at elevated temperatures. To minimize oxidative degradation, it is recommended to use degassed solvents and protect the solution from light.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Experimental Buffer
  • Possible Cause: The pH of your buffer is neutral or alkaline, promoting lactone hydrolysis.

  • Solution:

    • pH Adjustment: Adjust the pH of your aqueous solution to a weakly acidic range (e.g., pH 5.0-6.5).

    • Buffer Selection: Use a buffer system that can maintain this acidic pH throughout your experiment.

    • Fresh Preparation: Prepare this compound solutions fresh before each experiment.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Possible Cause: The lactone ring of this compound is hydrolyzing in the cell culture medium, which is typically buffered to a physiological pH of ~7.4. The presence of serum proteins can also accelerate this degradation.

  • Solution:

    • Minimize Incubation Time: Reduce the time the compound is in the cell culture medium before analysis.

    • Serum-Free Conditions: If possible, perform initial dilutions and short-term incubations in serum-free media.

    • Acidification Post-Collection: If analyzing this compound levels in samples, immediately acidify the collected media or cell lysates to a pH below 5 to stabilize the lactone form before analysis.

Issue 3: Low Bioavailability in in vivo Studies
  • Possible Cause: this compound is likely unstable in the gastrointestinal tract and may be subject to first-pass metabolism, similar to other senkyunolides.

  • Solution:

    • Formulation Strategies: Consider advanced formulation approaches to protect the compound from degradation. These can include:

      • Encapsulation: Using liposomes or polymeric nanoparticles (e.g., PLGA) to shield the lactone ring from the aqueous environment.

      • Co-solvents: Preparing the formulation with co-solvents to reduce the activity of water.

      • Prodrug Approach: Synthesizing a more stable prodrug that converts to this compound in vivo.

Data Presentation

The following table summarizes the general stability of lactone rings under various conditions, which is applicable to this compound.

ConditionEffect on Lactone Ring StabilityRecommendation for this compound
pH Stable in acidic pH, hydrolyzes in neutral to alkaline pH.Maintain aqueous solutions at a pH between 5.0 and 6.5.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.
Light Can induce isomerization and accelerate degradation.Protect solutions from light by using amber vials or covering containers with foil.
Oxygen Accelerates degradation, particularly with light and heat.Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized Aqueous Solution of this compound
  • Buffer Preparation: Prepare a 50 mM citrate buffer by dissolving the appropriate amount of citric acid and sodium citrate in deionized water to achieve a final pH of 6.0.

  • Degassing: Degas the citrate buffer by sparging with nitrogen gas for 15-20 minutes or by sonication under vacuum.

  • Stock Solution Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.

  • Final Dilution: Dilute the this compound stock solution with the degassed pH 6.0 citrate buffer to the desired final concentration immediately before use.

  • Storage and Handling: Keep the final solution on ice and protected from light throughout the experiment.

Protocol 2: Quantification of this compound and its Hydrolyzed Form by HPLC
  • Sample Preparation:

    • To 100 µL of your experimental sample, add 10 µL of 1 M phosphoric acid to immediately acidify the sample and stabilize the lactone form.

    • Add 400 µL of methanol or acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for separating the polar carboxylate form from the less polar lactone form (e.g., start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 278 nm for similar compounds).

    • Column Temperature: 25°C.

  • Data Analysis: The lactone form (this compound) will have a longer retention time than the more polar hydrolyzed carboxylate form. Quantify each form by integrating the peak area and comparing it to a standard curve.

Visualizations

Senkyunolide_N_Degradation cluster_equilibrium Aqueous Solution cluster_factors Influencing Factors Senkyunolide_N This compound (Active Lactone Form) Carboxylate Inactive Carboxylate (Hydrolyzed Form) Senkyunolide_N->Carboxylate Hydrolysis Carboxylate->Senkyunolide_N Lactonization Alkaline_pH Alkaline pH (≥7.4) Alkaline_pH->Senkyunolide_N Shifts Equilibrium to Carboxylate High_Temp High Temperature High_Temp->Senkyunolide_N Oxygen_Light Oxygen / Light Oxygen_Light->Senkyunolide_N Acidic_pH Acidic pH (<7) Acidic_pH->Carboxylate Shifts Equilibrium to Lactone Troubleshooting_Workflow Start Start: this compound Instability Observed Check_pH Is the solution pH acidic (e.g., < 6.5)? Start->Check_pH Adjust_pH Action: Adjust pH with an acidic buffer system. Check_pH->Adjust_pH No Check_Temp_Light Are solutions protected from light and heat? Check_pH->Check_Temp_Light Yes Adjust_pH->Check_Temp_Light Control_Temp_Light Action: Store at low temp (-20°C/-80°C) and use amber vials. Check_Temp_Light->Control_Temp_Light No Check_Oxygen Was the solvent degassed? Check_Temp_Light->Check_Oxygen Yes Control_Temp_Light->Check_Oxygen Degas_Solvent Action: Use degassed solvents and/or an inert atmosphere. Check_Oxygen->Degas_Solvent No Consider_Formulation Consider Advanced Formulation (e.g., Encapsulation) Check_Oxygen->Consider_Formulation Yes End Stability Improved Degas_Solvent->End Consider_Formulation->End

References

Technical Support Center: Senkyunolide N Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Senkyunolide N. The following frequently asked questions (FAQs) and troubleshooting guides are based on established analytical methodologies and degradation pathways observed for structurally related phthalides, such as Senkyunolide I and Senkyunolide A.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific data for this compound is limited, based on studies of related compounds like Senkyunolide I, the expected degradation pathways under forced conditions may include hydrolysis (acidic and alkaline), oxidation, and photolysis. Key reactions could involve isomerization, ring-opening of the lactone ring, and additions to unsaturated bonds. For instance, Senkyunolide I undergoes a ring-opening reaction in alkaline conditions (pH > 10.0) and isomerization under light exposure.[1][2]

Q2: What analytical techniques are most suitable for identifying this compound degradation products?

A combination of chromatographic and spectrometric techniques is recommended for the separation and identification of potential degradation products. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a diode array detector (DAD) can be used for separation and preliminary characterization.[3] For structural elucidation, mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (QTOF), is crucial for obtaining accurate mass measurements and fragmentation patterns.[1] Nuclear magnetic resonance (NMR) spectroscopy would be required for definitive structure confirmation of isolated degradation products.[2]

Q3: How should a forced degradation study for this compound be designed?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. A typical study for this compound should include exposure to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C)

  • Base Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: Dry heat (e.g., 80°C)

  • Photostability: Exposure to light (e.g., ICH option 2)

The duration of exposure should be adjusted to achieve a target degradation of 10-30%.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the stressor concentration, temperature, or duration of exposure. For example, if no degradation is seen in 0.1 M HCl, consider using 1 M HCl or increasing the temperature.
Complete degradation of this compound. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. For instance, if complete degradation occurs in 0.1 M NaOH at 60°C, try performing the experiment at room temperature.
Poor chromatographic resolution between this compound and its degradation products. The HPLC/UPLC method is not optimized.Modify the mobile phase composition (e.g., gradient, pH), column chemistry (e.g., C18, phenyl-hexyl), or temperature to improve separation.
Difficulty in identifying degradation products by MS. Low abundance of the degradant or complex fragmentation.Utilize a more sensitive mass spectrometer or employ tandem MS (MS/MS) to obtain detailed fragmentation information. Comparison with the fragmentation pattern of the parent compound can aid in structural elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. If significant degradation is observed, the samples can be further analyzed by LC-MS for identification of the degradation products.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for phthalide analysis.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid) is typically effective.

    • Example Gradient: Start with 10% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsRetention Time (min) of Major Degradants
0.1 M HCl24 hours60°CData to be generatedData to be generatedData to be generated
0.1 M NaOH8 hoursRoom TempData to be generatedData to be generatedData to be generated
3% H₂O₂24 hoursRoom TempData to be generatedData to be generatedData to be generated
Thermal (Dry Heat)48 hours80°CData to be generatedData to be generatedData to be generated
Photolysis--Data to be generatedData to be generatedData to be generated

Table 2: Identification of this compound Degradation Products by LC-MS

Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
DP1Data to be generatedData to be generatedData to be generated
DP2Data to be generatedData to be generatedData to be generated
DP3Data to be generatedData to be generatedData to be generated

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C, solid) stock->thermal photo Photolysis (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV (Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS (Identification) hplc->lcms nmr NMR (Structure Elucidation) lcms->nmr

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_compound Compound of Interest cluster_stressors Stress Conditions cluster_degradation Potential Degradation Pathways cluster_products Degradation Products senkyunolide_n This compound acid_base Hydrolysis (Acid/Base) senkyunolide_n->acid_base heat Thermal senkyunolide_n->heat light Photolytic senkyunolide_n->light oxygen Oxidative senkyunolide_n->oxygen ring_opening Lactone Ring Opening acid_base->ring_opening addition Addition Reactions acid_base->addition isomerization Isomerization heat->isomerization dehydrogenation Dehydrogenation heat->dehydrogenation light->isomerization oxygen->dehydrogenation degradants Characterized Degradants isomerization->degradants ring_opening->degradants addition->degradants dehydrogenation->degradants

Caption: Logical relationships in the degradation of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Senkyunolide N Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Senkyunolide N isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method to separate this compound isomers?

A1: A good starting point for separating this compound isomers is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The aqueous phase is often acidified with a small amount of formic or acetic acid to improve peak shape. Detection is typically carried out using a UV detector at approximately 280 nm.[1]

Q2: Why is it challenging to separate this compound isomers?

A2: this compound isomers, like other phthalide isomers, often have very similar chemical structures and physicochemical properties, such as polarity and molecular weight. This results in similar retention behaviors on a stationary phase, making their separation difficult and requiring a highly optimized HPLC method.

Q3: What are the key parameters to adjust for optimizing the separation?

A3: The most influential parameters for optimizing the separation of this compound isomers are the mobile phase composition (specifically the ratio of organic solvent to water), the pH of the mobile phase, the column temperature, and the flow rate. The choice of stationary phase is also a critical factor.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem: Poor Resolution or Co-elution of Isomer Peaks

Q: My chromatogram shows overlapping or poorly separated peaks for the this compound isomers. How can I improve the resolution?

A: Achieving baseline separation is critical. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase is a powerful tool for adjusting selectivity.

    • Action: Decrease the percentage of the organic solvent in the mobile phase. This will generally increase retention times and can improve the separation between closely eluting peaks. Make small, incremental changes (e.g., 1-2%) to observe the effect on resolution.

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.

    • Action: If you are using acetonitrile, try replacing it with methanol, and vice-versa. You may need to adjust the percentage to get comparable retention times.

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[2][3][4]

    • Action: Increase or decrease the column temperature in small increments (e.g., 5°C). Higher temperatures generally lead to shorter retention times and sharper peaks, but the effect on resolution can vary.[2]

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Evaluate a Different Column: If the above adjustments are insufficient, the column chemistry may not be suitable.

    • Action: Consider a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column with a smaller particle size for higher efficiency.

Problem: Peak Tailing

Q: The peaks for my this compound isomers are asymmetrical with a noticeable tail. What could be the cause and how do I fix it?

A: Peak tailing is a common issue and can compromise the accuracy of integration. Here are the likely causes and solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the analytes, causing tailing.

    • Action: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of the silanol groups and reduce these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Action: Dilute your sample and inject a smaller volume or a lower concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak distortion.

    • Action: First, try flushing the column with a strong solvent. If this doesn't work, you can try back-flushing the column (reversing the direction of flow). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Data Presentation

Table 1: HPLC Method Parameters for Separation of Senkyunolide Isomers

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.2% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Isocratic (40% B)Gradient (50-70% B in 20 min)Isocratic (35% B)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30°C25°C35°C
Detection 280 nm278 nm280 nm

Table 2: Troubleshooting Summary for Poor Resolution

StrategyActionExpected Outcome
Adjust Mobile Phase Decrease organic solvent %Increased retention and potential for improved resolution.
Change Organic Solvent Switch from Acetonitrile to Methanol (or vice versa)Altered selectivity, which may resolve co-eluting peaks.
Modify Temperature Increase/decrease by 5°C incrementsMay improve efficiency and alter selectivity.
Reduce Flow Rate Decrease from 1.0 to 0.8 mL/minIncreased efficiency and better separation, at the cost of longer run time.
Use a Different Column Switch to a different stationary phase or smaller particle sizeHigher efficiency and different selectivity for better separation.

Experimental Protocols

Protocol 1: General HPLC Method for Senkyunolide Isomer Analysis
  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Ligusticum chuanxiong rhizome.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: An Agilent 1100 series or equivalent with a UV/DAD detector.

    • Column: Alltima C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

    • Elution: Isocratic elution with 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their retention times compared to standards, if available.

    • Integrate the peak areas to determine the relative amounts of each isomer.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh extract Solvent Extraction weigh->extract filter Filter Extract extract->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound isomers.

Troubleshooting_Flowchart start Poor Resolution of Isomers q1 Adjust Mobile Phase? (Decrease % Organic) start->q1 a1_yes Resolution Improved? q1->a1_yes Yes a1_no No Improvement q1->a1_no No stop Optimization Complete a1_yes->stop q2 Change Organic Solvent? (ACN <-> MeOH) a1_no->q2 a2_yes Resolution Improved? q2->a2_yes Yes a2_no No Improvement q2->a2_no No a2_yes->stop q3 Adjust Temperature? a2_no->q3 a3_yes Resolution Improved? q3->a3_yes Yes a3_no Consider New Column q3->a3_no No a3_yes->stop

Caption: Troubleshooting flowchart for poor resolution of this compound isomers.

References

Troubleshooting Senkyunolide N insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senkyunolide N, focusing on challenges related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after diluting my this compound stock solution in cell culture medium. What is the likely cause?

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often termed "solvent shock," occurs when the compound, previously dissolved in a high-concentration organic solvent, is rapidly introduced into the aqueous environment of the media, causing it to crash out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments.[1] It is important to use anhydrous DMSO to avoid introducing moisture that can affect compound stability and solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can have cytotoxic effects.[2][3][4] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration but without this compound).

Q4: Can the type of cell culture medium affect the solubility of this compound?

Yes, the composition of the cell culture medium can influence the solubility of your compound.[1] Different media formulations have varying concentrations of salts, amino acids, and proteins that can interact with this compound and affect its solubility. It is advisable to test the solubility in the specific medium you intend to use.

Troubleshooting Guide

Issue: Precipitate Formation During Dilution

If you observe cloudiness or visible precipitate after adding your this compound stock to the cell culture medium, follow these troubleshooting steps:

Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Precipitate Precipitate observed in media CheckStock Verify Stock Solution Precipitate->CheckStock Start here OptimizeDilution Optimize Dilution Method ModifySolvent Modify Solvent System OptimizeDilution->ModifySolvent If precipitation persists ClearSolution Clear Solution Achieved OptimizeDilution->ClearSolution ModifySolvent->ClearSolution CheckStock->OptimizeDilution If stock is clear CheckStock->ClearSolution If stock was the issue & resolved

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

  • Verify Stock Solution Integrity : Ensure your stock solution is fully dissolved. If you see any precipitate in the stock, gently warm it at 37°C or sonicate briefly. If the precipitate remains, the stock concentration may be too high.

  • Optimize the Dilution Method :

    • Pre-warm the Media : Ensure your cell culture medium is at 37°C before adding the this compound stock.

    • Stepwise Dilution : Avoid adding a small volume of concentrated stock directly into a large volume of media. Instead, perform a serial dilution by first diluting the stock in a smaller volume of media, mixing gently, and then adding this intermediate dilution to the final volume.

    • Gentle Mixing : Immediately after adding the compound to the media, mix gently by pipetting or swirling to ensure uniform dispersion.

  • Modify the Solvent System :

    • Use a Co-solvent : For particularly challenging compounds, consider using a biocompatible co-solvent. The addition of a surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.

Data Presentation

Table 1: Solubility of Related Senkyunolides in Common Solvents

CompoundSolventSolubility
Senkyunolide AEthanol30 mg/mL
DMSO5 mg/mL
DMF5 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Senkyunolide IEthanol25 mg/mL
DMF15 mg/mL
DMSO10 mg/mL
PBS (pH 7.2)1 mg/mL

Data sourced from commercial suppliers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Visually inspect the solution to ensure no undissolved particles remain. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Perform serial dilutions of the stock solution in your specific cell culture medium.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). The highest concentration that remains clear is your estimated maximum soluble concentration.

Signaling Pathways

Senkyunolides have been reported to modulate several key signaling pathways. Understanding these can aid in experimental design and data interpretation.

G cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathways cluster_NFkB NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK ERK p38 p38 JNK JNK IKK IKK NFkB NFkB IKK->NFkB Senkyunolide Senkyunolides Senkyunolide->PI3K Inhibits Senkyunolide->ERK Modulates Senkyunolide->p38 Modulates Senkyunolide->JNK Modulates Senkyunolide->NFkB Inhibits

Caption: Overview of major signaling pathways modulated by Senkyunolides.

References

Minimizing Senkyunolide N experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize experimental variability when working with Senkyunolide N.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

For most in vitro cell culture experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

Q2: How should this compound stock solutions be stored?

To ensure stability and prevent degradation, this compound stock solutions should be stored at -20°C or -80°C. It is also advisable to protect the solutions from light and to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are common sources of variability in this compound experiments?

Several factors can contribute to variability in experiments involving this compound:

  • Purity of the Compound: The purity of the this compound used can significantly impact experimental outcomes. It is crucial to use a high-purity compound and to verify its purity if possible.

  • Solubility and Stability: As a lactone, this compound may be susceptible to hydrolysis, especially at non-neutral pH. Ensuring complete dissolution and consistent preparation of working solutions is critical.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can alter cellular responses to this compound.

  • Treatment Parameters: Inconsistent incubation times and final concentrations of this compound will lead to variable results.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects
Potential Cause Troubleshooting Step
Degradation of this compound Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variable Cell Response Standardize cell seeding density and use cells within a consistent range of passage numbers. Ensure the health and viability of cells before treatment.
Inconsistent LPS Activation If co-treating with lipopolysaccharide (LPS), ensure the LPS preparation is consistent in terms of source and concentration. Titrate the LPS to determine the optimal concentration for inducing an inflammatory response in your specific cell type.
Issue 2: Poor Reproducibility in Neuroprotection Assays
Potential Cause Troubleshooting Step
Incomplete Dissolution After diluting the DMSO stock in an aqueous buffer or medium, vortex thoroughly and visually inspect for any precipitation. A brief sonication may aid dissolution.
Variability in Oxidative Stress Induction When using agents like H₂O₂ or glutamate to induce neuronal damage, ensure the concentration and exposure time are precisely controlled. These reagents can be unstable, so fresh preparations are recommended.
Timing of Treatment The timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxic insult is critical. Optimize and standardize this timing for your experimental model.

Quantitative Data Summary

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorConcentration of this compoundResult
Nitric Oxide (NO)10, 20, 40 μg/mLDose-dependent decrease in production
Prostaglandin E₂ (PGE₂)10, 20, 40 μg/mLDose-dependent decrease in production
Tumor Necrosis Factor-α (TNF-α)10, 20, 40 μg/mLDose-dependent decrease in secretion
Interleukin-6 (IL-6)10, 20, 40 μg/mLDose-dependent decrease in secretion

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 μg/mL) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 μg/mL.

    • Include a vehicle control group (DMSO) and a positive control group (LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • PGE₂, TNF-α, IL-6: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.

Visualizations

SenkyunolideN_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Dilute to Working Concentration in Medium stock->working Freshly for each experiment pretreat Pre-treat with This compound working->pretreat seed Seed Cells (e.g., RAW 264.7) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE₂, TNF-α, IL-6) collect->elisa

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Troubleshooting_Flowchart cluster_solubility Solubility Issues cluster_stability Compound Stability cluster_cells Cellular Factors start Inconsistent Results? check_dissolution Visual Precipitation in Media? start->check_dissolution check_storage Repeated Freeze-Thaw of Stock? start->check_storage check_passage High Cell Passage Number? start->check_passage sonicate Briefly Sonicate Working Solution check_dissolution->sonicate Yes check_dissolution->check_storage No sonicate->check_storage aliquot Aliquot Stock Solution Store at -80°C check_storage->aliquot Yes check_storage->check_passage No aliquot->check_passage use_low_passage Use Lower Passage Cells check_passage->use_low_passage Yes end Re-run Experiment check_passage->end No use_low_passage->end

Caption: A logical troubleshooting flowchart for addressing experimental variability.

Technical Support Center: Purity Assessment of Synthesized Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity assessment of synthesized Senkyunolide N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the analysis of this synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of synthesized this compound?

A1: The most common and reliable methods for determining the purity of synthesized organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Chromatographic methods such as HPLC are effective for separating the target compound from impurities, while qNMR provides quantitative information about the purity of the sample without the need for a reference standard of the analyte.[1][3]

Q2: What is a typical acceptable purity level for synthesized this compound for research and preclinical studies?

A2: For early-stage research and preclinical development, a purity of ≥95% is generally considered acceptable for biologically tested compounds.[2] However, the required purity level can vary depending on the specific application and regulatory requirements.

Q3: How can I identify unknown peaks in my HPLC chromatogram?

A3: Unknown peaks can be investigated using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides mass-to-charge ratio information of the eluting compounds, which can help in identifying potential impurities by correlating the mass with possible side products or unreacted starting materials from the synthesis.

Q4: Can I use Thin Layer Chromatography (TLC) for a quick purity check?

A4: Yes, TLC is a simple and rapid method for a preliminary purity assessment. A single spot on a TLC plate developed with an appropriate solvent system suggests a relatively pure compound. However, TLC is not a quantitative method and may not resolve all impurities. Therefore, it should be followed by more robust methods like HPLC or qNMR for accurate purity determination.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purity assessment of synthesized this compound.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between this compound and the stationary phase.- Column degradation.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to reduce silanol interactions.- Replace the column if it's old or has been used extensively.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Peak Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Reduce the concentration of the injected sample.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Column void or channeling.- Partially blocked frit.- Co-elution of an impurity.- Replace the column.- Back-flush the column to remove any blockage.- Optimize the mobile phase gradient or composition to improve separation.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, HPLC-grade solvents.- Flush the injector and sample loop thoroughly between injections.- Run a blank gradient to identify the source of contamination.
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations.- Check the HPLC system for leaks and ensure the pump is properly primed.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.
qNMR Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans to improve signal averaging.
Broad or Distorted Peaks - Poor shimming.- Presence of paramagnetic impurities.- Re-shim the magnet to improve field homogeneity.- If paramagnetic impurities are suspected, sample purification may be necessary.
Inaccurate Integration - Incorrect phasing or baseline correction.- Overlapping peaks.- Carefully phase the spectrum and perform a proper baseline correction.- For overlapping peaks, use deconvolution software or select a non-overlapping signal for quantification.
Presence of Unexpected Signals - Residual solvents.- Impurities from the synthesis.- Water in the NMR solvent.- Identify common solvent peaks using a reference table.- Correlate unexpected signals with potential impurities from the synthesis route.- Use a fresh, sealed NMR solvent to minimize water contamination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 30% to 90% Solvent B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is likely suitable.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Assessment

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent to dissolve the sample completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard. A d1 of 30 seconds is generally a safe starting point.

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Purity Calculation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Decision Synthesized_SN Synthesized this compound HPLC HPLC Analysis Synthesized_SN->HPLC qNMR qNMR Analysis Synthesized_SN->qNMR LCMS LC-MS for Impurity ID HPLC->LCMS If unknown peaks Purity_Check Purity ≥ 95%? HPLC->Purity_Check qNMR->Purity_Check Purification Further Purification Purity_Check->Purification No Proceed Proceed to Next Stage Purity_Check->Proceed Yes Purification->Synthesized_SN Re-analysis

Caption: Workflow for the purity assessment of synthesized this compound.

Troubleshooting_Impurity_Identification Start Unexpected Peak in Chromatogram/Spectrum Check_SM Compare with Starting Materials & Reagents Spectra Start->Check_SM Match_SM Match Found? Check_SM->Match_SM Impurity_SM Impurity is Unreacted Starting Material/Reagent Match_SM->Impurity_SM Yes No_Match_SM No Match Match_SM->No_Match_SM No Hypothesize_BP Hypothesize Potential Byproducts (based on synthesis route) No_Match_SM->Hypothesize_BP LCMS_Analysis Perform LC-MS Analysis for Molecular Weight Hypothesize_BP->LCMS_Analysis Compare_MW Compare MW with Hypothesized Byproducts LCMS_Analysis->Compare_MW Impurity_BP Impurity is a Synthetic Byproduct Compare_MW->Impurity_BP Match Unknown_Impurity Impurity Remains Unknown (requires further structural elucidation) Compare_MW->Unknown_Impurity No Match

Caption: Decision tree for troubleshooting the identification of impurities.

References

Technical Support Center: Investigating Potential Senkyunolide N Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on current scientific literature, there are no specific reports documenting Senkyunolide N as a compound known to cause interference in biochemical assays. The following troubleshooting guide and FAQs are provided as a general framework for researchers to identify and mitigate potential assay artifacts for any small molecule, using this compound as a hypothetical example.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference a small molecule like this compound might cause in a biochemical assay?

Small molecules can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. These mechanisms are often unrelated to the specific biological target of interest. Potential interference mechanisms include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1] This is a common characteristic of promiscuous inhibitors.

  • Fluorescence Interference: If the assay uses a fluorescent readout, the test compound itself may be fluorescent at the excitation and emission wavelengths used, or it may quench the fluorescence of the reporter molecule.[2]

  • Thiol Reactivity: Compounds containing reactive functional groups can covalently modify cysteine residues on proteins, leading to non-specific inhibition.[3]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can interfere with assay components.

  • Assay Reagent Reactivity: The compound may react directly with assay reagents, such as the substrate or detection antibodies.[4]

Q2: My assay shows that this compound is a potent inhibitor of my target protein. How can I be sure this is a real effect?

It is crucial to perform a series of counter-screens and orthogonal assays to confirm that the observed activity is specific to your target and not an artifact of assay interference. The goal is to de-risk your findings and eliminate false-positive hits early in the drug discovery process.[5]

Q3: At what concentration is a compound more likely to cause non-specific effects?

While there is no universal cutoff, non-specific effects are more frequently observed at higher concentrations. If a compound shows activity in the high micromolar range, it warrants further investigation for potential promiscuous behavior. It is important to determine the concentration-dependent aggregation behavior of a potential inhibitor.

Troubleshooting Guides

Issue 1: Suspected False-Positive Inhibition by this compound in a Fluorescence-Based Assay

This guide will walk you through the steps to determine if the observed inhibition is due to genuine target engagement or an artifact related to the fluorescence detection method.

Troubleshooting Workflow:

A Initial Hit: this compound shows dose-dependent inhibition in fluorescence assay B Step 1: Check for Compound Autofluorescence A->B C Is this compound fluorescent at assay wavelengths? B->C D Yes: Subtract background fluorescence or switch to a non-fluorescent assay format. C->D Positive E No: Proceed to next step C->E Negative F Step 2: Check for Fluorescence Quenching E->F G Does this compound quench the fluorescence of the probe in the absence of the target? F->G H Yes: Consider a different fluorescent probe or a label-free detection method. G->H Positive I No: Interference is less likely. Proceed to validate with an orthogonal assay. G->I Negative

Caption: Troubleshooting workflow for fluorescence interference.

Experimental Protocols:

  • Compound Autofluorescence Check:

    • Prepare a dilution series of this compound in the assay buffer.

    • Dispense into a microplate.

    • Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.

    • A significant signal that increases with concentration indicates autofluorescence.

  • Fluorescence Quenching Assay:

    • Prepare a solution of the fluorescent probe (substrate or product) at the concentration used in the assay.

    • Add a dilution series of this compound.

    • Incubate for the same duration as the primary assay.

    • Measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.

Issue 2: Suspected Non-Specific Inhibition by this compound Due to Aggregation

Promiscuous inhibitors often act through the formation of aggregates that sequester the target enzyme. This guide helps determine if this compound is behaving as an aggregate-based inhibitor.

Troubleshooting Workflow:

A Initial Hit: this compound inhibits target activity B Step 1: Detergent Test A->B C Does the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) reduce inhibition? B->C D Yes: Suggests aggregation-based inhibition. Compound is likely a promiscuous inhibitor. C->D Positive E No: Proceed to next step C->E Negative F Step 2: Dynamic Light Scattering (DLS) E->F G Does DLS show particle formation at concentrations where inhibition is observed? F->G H Yes: Confirms aggregation. Consider hit invalid or proceed with caution. G->H Positive I No: Aggregation is unlikely to be the primary mechanism of inhibition. G->I Negative

Caption: Workflow to investigate aggregation-based inhibition.

Experimental Protocols:

  • Detergent Test:

    • Run the primary biochemical assay with and without the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

    • If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, this is a strong indication of aggregation-based inhibition.

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of this compound in the assay buffer at concentrations spanning the observed inhibitory range.

    • Analyze the samples using a DLS instrument to detect the formation of sub-micron aggregates.

    • The appearance of particles in the size range of 50-1000 nm that correlates with the inhibitory concentrations is evidence of aggregation.

Data Summary for Hypothetical this compound Interference

The following tables present hypothetical data that would be generated during a troubleshooting investigation.

Table 1: Hypothetical Fluorescence Interference Data

This compound (µM)Fluorescence Reading (RFU) - No Probe% Quenching of Fluorescent Probe
0500%
1555%
1015045%
10080090%

Table 2: Hypothetical Aggregation Investigation Data

This compound (µM)% Inhibition (No Detergent)% Inhibition (+0.01% Triton X-100)DLS Particle Size (nm)
15%4%Not Detected
1050%12%150
5095%15%400

Signaling Pathway and Counter-Screening Logic

If initial troubleshooting suggests that this compound is a genuine inhibitor, it is still important to confirm its specificity. The following diagram illustrates the logic of using counter-screens. Senkyunolides have been reported to modulate multiple signaling pathways, including those involving NF-κB, ERK, and JNK. Therefore, a counter-screen against related targets is essential.

cluster_0 Primary Screen cluster_1 Counter-Screening PrimaryTarget Target Protein X CounterTarget1 Related Protein Y CounterTarget2 Unrelated Protein Z SenkyunolideN This compound SenkyunolideN->PrimaryTarget Inhibits SenkyunolideN->CounterTarget1 Test for Inhibition SenkyunolideN->CounterTarget2 Test for Inhibition

Caption: Logic for counter-screening to determine inhibitor specificity.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Senkyunolide N.

Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. The guidance provided here is based on established principles of drug delivery and bioavailability enhancement, as well as data from structurally related phthalides, such as Senkyunolide A and Senkyunolide I.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges affecting the oral bioavailability of this compound?

Based on studies of similar phthalides, such as Senkyunolide A, the primary challenges are likely to be:

  • Poor Aqueous Solubility: Like many natural products, this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • Gastrointestinal Instability: Phthalides can be unstable in the harsh acidic environment of the stomach, leading to degradation before absorption can occur.[1]

  • First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut can reduce the amount of active compound reaching systemic circulation.[1]

Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rate.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance solubility and absorption.

  • Polymeric Nanoparticles: Encapsulation in biodegradable polymeric nanoparticles can protect the drug from degradation and allow for controlled release.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution properties.

Q3: Are there any known signaling pathways affected by Senkyunolides that I should be aware of for my pharmacodynamic studies?

Yes, various Senkyunolides have been shown to modulate several key signaling pathways, which may be relevant for your in vivo efficacy studies. These include:

  • NF-κB Signaling Pathway: Involved in inflammation.

  • MAPK Pathways (ERK, p38, JNK): Regulate a variety of cellular processes including proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Plays a crucial role in cell survival and proliferation.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Strategy Experimental Protocol
Poor aqueous solubility and slow dissolution rate.Develop a formulation to enhance solubility and dissolution.Protocol 1: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs). This protocol aims to encapsulate this compound in a lipid matrix to improve its solubility and absorption.
Gastrointestinal degradation.Encapsulate this compound in a protective carrier system.Protocol 2: Preparation of this compound Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles. This method uses a biodegradable polymer to protect the drug from the harsh GI environment.
High first-pass metabolism.Utilize a delivery system that can be absorbed via the lymphatic system, bypassing the liver.Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. This approach uses a mixture of oils, surfactants, and co-surfactants to form a fine emulsion in the GI tract, which can enhance lymphatic uptake.

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to improve oral bioavailability by enhancing solubility and providing protection from degradation.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Soy lecithin (Co-surfactant)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of Lipid Phase: Dissolve this compound and glyceryl monostearate in a small amount of a suitable organic solvent (e.g., ethanol) and then evaporate the solvent to obtain a drug-lipid mixture. Melt the mixture at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 and soy lecithin in PBS (pH 7.4) and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

Objective: To encapsulate this compound in PLGA nanoparticles to protect it from degradation in the GI tract and provide controlled release.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Ultracentrifuge

Methodology:

  • Preparation of Organic Phase: Dissolve this compound and PLGA in DCM.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. Wash the pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate a SEDDS to improve the solubility and absorption of this compound, potentially through lymphatic uptake.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.

  • Construction of Ternary Phase Diagrams: Prepare a series of SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Select an optimal formulation from the phase diagram. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. Add this compound and mix thoroughly until a clear solution is obtained.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the globule size, PDI, and zeta potential of the resulting emulsion after dilution with water.

    • In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric and intestinal fluids).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)50 ± 121.5 ± 0.5150 ± 45100
This compound - SLNs250 ± 602.0 ± 0.7900 ± 180600
This compound - PLGA NPs180 ± 454.0 ± 1.01200 ± 250800
This compound - SEDDS350 ± 801.0 ± 0.31050 ± 210700

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation sln Solid Lipid Nanoparticles (SLNs) size Particle Size & PDI sln->size zeta Zeta Potential sln->zeta ee Encapsulation Efficiency sln->ee plga PLGA Nanoparticles plga->size plga->zeta plga->ee sedds Self-Emulsifying Drug Delivery System (SEDDS) sedds->size sedds->zeta sedds->ee pk Pharmacokinetic Studies size->pk zeta->pk ee->pk pd Pharmacodynamic Studies pk->pd signaling_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway ERK ERK p38 p38 JNK JNK IKK IKK NFkB NF-κB IKK->NFkB activates PI3K PI3K Akt Akt PI3K->Akt activates Senkyunolide Senkyunolides Senkyunolide->ERK modulates Senkyunolide->p38 modulates Senkyunolide->JNK modulates Senkyunolide->IKK inhibits Senkyunolide->PI3K activates

References

Stability issues of Senkyunolide N during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Senkyunolide N during storage. The information is presented in a question-and-answer format to directly address potential user queries and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid Form: Store at 4°C and protect from light.

  • In Solvent: For short-term storage (up to 1 month), store at -20°C, protected from light. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C, protected from light[1][2]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on studies of structurally similar phthalides like Senkyunolide A and I, the primary factors that can lead to the degradation of this compound are exposure to oxygen, light, and elevated temperatures[3]. Additionally, alkaline pH conditions have been shown to accelerate the degradation of related compounds[3].

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented, studies on related senkyunolides suggest potential degradation pathways. For instance, Senkyunolide A has been shown to convert to butylphthalide. Senkyunolide I can undergo isomerization or a ring-opening reaction under alkaline conditions. Therefore, it is plausible that this compound may undergo similar transformations, such as isomerization, oxidation, or hydrolysis of the lactone ring.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.

Q5: What are the biological implications of this compound degradation?

A5: Degradation of this compound can lead to a loss of its intended biological activity. Phthalides, including senkyunolides, are known to interact with various signaling pathways, such as anti-inflammatory (NF-κB, MAPK) and neuroprotective pathways. The formation of degradation products could potentially alter this activity profile, lead to unforeseen side effects, or reduce the therapeutic efficacy of the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Prepare fresh working solutions from a new stock vial for each experiment. 3. Analyze the purity of your sample using a validated HPLC method to check for the presence of degradation products.
Appearance of unexpected peaks in HPLC chromatogram. The sample may have degraded.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. Conduct a forced degradation study (see Experimental Protocols section) to tentatively identify potential degradation peaks. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Variability in experimental results between batches. Inconsistent storage conditions or age of the this compound stock solutions.1. Implement standardized procedures for the preparation and storage of all this compound solutions. 2. Record the preparation date on all stock solutions and adhere to recommended storage durations. 3. Qualify new batches of this compound against a reference standard before use in critical experiments.
Precipitation observed in the stock solution upon thawing. Poor solubility or concentration exceeding the solubility limit in the chosen solvent.1. Ensure the solvent is appropriate and of high purity (e.g., newly opened DMSO). 2. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated. 3. Prepare a new stock solution at a lower concentration.

Quantitative Data on Stability

Disclaimer: The following data is extrapolated from studies on the stability of structurally related senkyunolides (A and I) and serves as an illustrative guide for the potential stability of this compound under forced degradation conditions. Actual degradation rates for this compound may vary.

Table 1: Estimated Degradation of this compound under Forced Degradation Conditions

Condition Duration Estimated Degradation (%) Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl) 24 hours5 - 10%Ring-opened hydroxy acid
Alkaline Hydrolysis (0.1 M NaOH) 1 hour15 - 25%Ring-opened hydroxy acid, isomers
Oxidative (3% H₂O₂) 24 hours10 - 20%Oxidized derivatives, epoxides
Photolytic (UV light) 48 hours5 - 15%Isomers
Thermal (60°C) 7 days10 - 15%Isomers, other thermal degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 280 nm for phthalides).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peak for this compound is resolved from all degradation product peaks generated during forced degradation studies.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 60°C for 7 days. Dissolve in the mobile phase before injection.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation (H₂O₂) stock->oxidation photo Photolysis (UV) stock->photo thermal Thermal (Heat) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Potential Degradation of this compound cluster_products Degradation Products sn This compound isomer Isomers sn->isomer Light, Heat oxidized Oxidized Products sn->oxidized Oxygen (H₂O₂) hydrolyzed Ring-Opened Products sn->hydrolyzed Acid/Base

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Efficacy of Senkyunolide N vs. Senkyunolide I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available efficacy data for Senkyunolide N and Senkyunolide I. While Senkyunolide I has been the subject of numerous studies elucidating its pharmacological effects and mechanisms of action, there is a notable absence of published research detailing the biological activity of this compound. This guide, therefore, provides a detailed overview of the well-documented efficacy of Senkyunolide I, alongside the limited available information for this compound, highlighting a critical knowledge gap in the field.

Senkyunolide I: A Profile of Neuroprotective and Anti-inflammatory Efficacy

Senkyunolide I is a major bioactive phthalide found in medicinal plants such as Ligusticum chuanxiong.[1][2][3] It has demonstrated significant potential in preclinical studies, particularly in the areas of neuroprotection and anti-inflammation.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from various experimental models investigating the efficacy of Senkyunolide I.

Table 1: Neuroprotective Effects of Senkyunolide I in a Rat Model of Focal Cerebral Ischemia-Reperfusion [4]

ParameterVehicle ControlSenkyunolide I (36 mg/kg)Senkyunolide I (72 mg/kg)
Neurological Deficit Score3.5 ± 0.52.4 ± 0.51.8 ± 0.4**
Infarct Volume (%)38.2 ± 4.525.6 ± 3.816.5 ± 3.2
Brain Edema (%)1.8 ± 0.31.2 ± 0.2*0.8 ± 0.2
*p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Anti-apoptotic Effects of Senkyunolide I on Glutamate-Induced Neurotoxicity in Neuro2a Cells [5]

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005.2 ± 1.1
Glutamate (10 mM)52.3 ± 4.735.8 ± 3.9
Glutamate + Senkyunolide I (10 µM)68.7 ± 5.124.1 ± 3.2
Glutamate + Senkyunolide I (20 µM)81.2 ± 6.2 15.6 ± 2.8
*p < 0.05, *p < 0.01 vs. Glutamate

Table 3: Anti-inflammatory Effects of Senkyunolide I in a Mouse Model of Sepsis

ParameterCLP + DMSOCLP + Senkyunolide I (72 mg/kg)
Plasma TNF-α (pg/mL)450 ± 52210 ± 35
Plasma IL-1β (pg/mL)180 ± 2585 ± 15
Plasma IL-6 (pg/mL)1250 ± 150550 ± 80**
*CLP: Cecal Ligation and Puncture; *p < 0.01 vs. CLP + DMSO
Key Mechanisms of Action

Senkyunolide I exerts its therapeutic effects through the modulation of several key signaling pathways.

  • ERK/Nrf2/HO-1 Pathway: Senkyunolide I promotes the phosphorylation of ERK1/2, leading to the nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), conferring protection against oxidative stress.

  • Anti-apoptotic Pathways: It inhibits apoptosis by increasing the Bcl-2/Bax ratio and downregulating the expression of cleaved caspase-3 and caspase-9. In models of glutamate-induced neurotoxicity, Senkyunolide I has been shown to attenuate the JNK/caspase-3 signaling pathway.

  • NF-κB Pathway: Senkyunolide I has been observed to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Senkyunolide_I_Signaling_Pathways stimulus Ischemic Insult / Oxidative Stress erk p-ERK1/2 stimulus->erk activates jnk p-JNK stimulus->jnk activates nfkb NF-κB Activation stimulus->nfkb activates senI Senkyunolide I senI->erk promotes senI->jnk inhibits senI->nfkb inhibits nrf2 Nrf2 (Nuclear Translocation) erk->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Effects ho1->antioxidant caspase3 Cleaved Caspase-3 jnk->caspase3 apoptosis Apoptosis caspase3->apoptosis cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Signaling pathways modulated by Senkyunolide I.
Experimental Protocols

  • Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion.

  • Drug Administration: Senkyunolide I (36 or 72 mg/kg) or vehicle (normal saline) is administered intravenously 15 minutes after the onset of occlusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated on a 5-point scale.

    • Infarct Volume: Determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Brain Edema: Calculated from the wet and dry weight of brain tissue.

    • Western Blot Analysis: Protein expression of p-ERK1/2, Nrf2, HO-1, Bcl-2, Bax, and cleaved caspase-3 is assessed in the ischemic cortex.

MCAO_Workflow start Male Sprague-Dawley Rats mcao tMCAO (2h) start->mcao drug_admin Senkyunolide I / Vehicle (i.v.) (15 min post-occlusion) mcao->drug_admin reperfusion Reperfusion (24h) drug_admin->reperfusion evaluation Outcome Evaluation reperfusion->evaluation outcomes Neurological Scoring Infarct Volume (TTC) Brain Edema Western Blot evaluation->outcomes

Workflow for the in vivo cerebral ischemia model.
  • Cell Line: Neuro2a (N2a) mouse neuroblastoma cells.

  • Treatment: Cells are pre-treated with Senkyunolide I (10 or 20 µM) for 2 hours, followed by co-incubation with 10 mM glutamate for 24 hours.

  • Outcome Measures:

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis: Quantified by Annexin V-FITC/PI staining and flow cytometry.

    • Western Blot Analysis: Protein expression of p-JNK and cleaved caspase-3 is determined.

This compound: An Unexplored Phthalide

This compound is a phthalide that has also been isolated from Ligusticum chuanxiong. Its chemical structure is known and available in public databases. However, a thorough review of the scientific literature did not yield any studies that have investigated its biological efficacy, either as a standalone compound or in direct comparison to Senkyunolide I or other phthalides. While some pharmacokinetic studies of complex herbal formulations have detected this compound in plasma, these studies do not provide data on its specific pharmacological effects.

Comparative Summary and Future Directions

FeatureSenkyunolide IThis compound
Neuroprotective Efficacy Well-documented in in vivo and in vitro models. Reduces infarct volume, improves neurological deficits, and protects against glutamate-induced neurotoxicity.No data available.
Anti-inflammatory Efficacy Demonstrated to reduce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in a sepsis model.No data available.
Mechanism of Action Involves activation of the ERK/Nrf2/HO-1 pathway and inhibition of JNK/caspase-3 and NF-κB signaling.Not elucidated.
Quantitative Data Available for various endpoints (e.g., IC50, percent inhibition, changes in protein expression).Not available.

The lack of data on this compound precludes any meaningful comparison of its efficacy with that of Senkyunolide I. It is important to note that other senkyunolides, such as Senkyunolide A and Senkyunolide H, have been shown to possess neuroprotective and anti-inflammatory properties, suggesting that this compound may also have therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Senkyunolide N Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Senkyunolide N. Due to the limited availability of direct comparative studies for this compound, this guide leverages validated methods for structurally similar and co-occurring phthalides, namely Senkyunolide A, H, and I, to provide a robust framework for method selection and cross-validation.

The accurate and precise quantification of this compound is critical for pharmacokinetic studies, quality control of herbal preparations, and the elucidation of its pharmacological activities. The selection of an appropriate analytical method is a pivotal decision that directly impacts the reliability and validity of experimental results.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis of samples with relatively high concentrations of the analyte, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies where trace-level detection is essential.

Data Presentation: Performance Characteristics of Analytical Methods for Senkyunolides

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Senkyunolide A, H, and I, serving as a reference for the expected performance for this compound.

ParameterHPLC-UV Method for Senkyunolide A, H, IUPLC-MS/MS Method for Senkyunolides
Linearity (r²) > 0.999[1][2]> 0.999[3]
Range 2.08 - 125.20 µg/mL[2]0.005 - 2.930 mg/L (for similar polyphenols)[3]
Precision (RSD%) < 2.0%< 3.71% (for similar polyphenols)
Accuracy/Recovery (%) 96.81 - 100.19%97.35 - 102.02% (for similar polyphenols)
Limit of Detection (LOD) 12.5 µg/g (for Senkyunolide A)0.002 - 0.630 mg/L (for similar polyphenols)
Limit of Quantification (LOQ) Not explicitly stated in the provided results.0.005 - 2.930 mg/L (for similar polyphenols)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Senkyunolides, which can be adapted for this compound.

HPLC-UV Method for Senkyunolide A, H, and I in Tablets
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Hydrosphere C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol-acetonitrile (2:1) (A) and 0.2% acetic acid glacial solution (B).

    • 0-11 min: 45.0% A

    • 11-26 min: 45.0%→68.0% A

    • 26-39 min: 68.0%→82.0% A

    • 39-45 min: 82.0%→45.0% A

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Specific details on sample preparation for tablets were not provided in the search result. Generally, this would involve extraction of the active compounds from the tablet matrix using a suitable solvent, followed by filtration before injection.

UPLC-MS/MS Method for Polyphenols (as a proxy for Senkyunolides)
  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid (v/v).

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in a mode suitable for the analyte (positive or negative).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: The sample is diluted with 10% acetonitrile, mixed by ultrasonication, and filtered through a 0.22 µm membrane before injection.

Mandatory Visualization: Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of results.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) A_dev Method Development & Optimization A_val Full Method Validation (ICH Guidelines) A_dev->A_val A_sample Analysis of a Set of Samples A_val->A_sample compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) A_sample->compare B_dev Method Development & Optimization B_val Full Method Validation (ICH Guidelines) B_dev->B_val B_sample Analysis of the Same Set of Samples B_val->B_sample B_sample->compare decision Assessment of Agreement & Bias compare->decision conclusion Methods are Interchangeable / Method-Specific Bias Identified decision->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

This workflow outlines the essential steps for demonstrating the equivalence or defining the relationship between two different analytical procedures. This process is fundamental for transferring methods between laboratories or replacing an existing method with a new one.

References

No Published Findings on Senkyunolide N to Replicate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the research on the specific biological activities of Senkyunolide N. Despite its identification as a constituent of medicinal plants, there are currently no dedicated studies detailing its pharmacological effects, underlying signaling pathways, or quantitative experimental data that would allow for replication and comparison.

While the broader class of senkyunolides, including Senkyunolide A, H, and I, has been the subject of numerous investigations into their anti-inflammatory and neuroprotective properties, this compound has not been individually characterized in published research. Review articles on senkyunolides mention this compound as one of several phthalides detected in plasma following the administration of herbal extracts, but they do not provide any specific data on its bioactivity.

This absence of primary research means that the core requirements for a comparison guide—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—cannot be fulfilled for this compound. There are no published findings to replicate or compare against other alternatives.

The Focus of Current Research: Other Senkyunolides

In contrast, substantial research is available for other members of the senkyunolide family. For instance, studies on Senkyunolide A have detailed its neuroprotective effects, showing it can protect neural cells from apoptosis.[1] Similarly, Senkyunolide H has been investigated for its role in mitigating neuroinflammation by regulating the ERK and NF-κB signaling pathways.[2] Senkyunolide I has also been a focus of research, with studies elucidating its neuroprotective effects against glutamate-induced cell death by targeting the JNK/caspase-3 pathway.[3]

The detailed experimental data and elucidated signaling pathways for these other senkyunolides stand in stark contrast to the lack of information on this compound.

Future Research Needed

The current state of research indicates that this compound is an understudied compound with unknown therapeutic potential. Future research would need to focus on isolating this compound and conducting primary pharmacological studies to determine its biological effects. Such studies would be the necessary first step before any replication or comparative analysis could be undertaken.

For researchers, scientists, and drug development professionals interested in this area, the focus remains on the better-characterized senkyunolides until primary data on this compound becomes available.

References

A Comparative Analysis of Neuroprotective Agents: Evaluating Senkyunolides and Other Promising Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental landscape reveals a significant gap in the scientific literature regarding the neuroprotective properties of Senkyunolide N. Despite its documented presence in medicinal plants such as Ligusticum striatum and Ligusticum chuanxiong, which have a history of use in traditional medicine for stroke, there is a notable absence of published studies detailing its specific efficacy, mechanisms of action, and comparative performance against other neuroprotective agents.[1][2][3]

Therefore, this guide will pivot to a detailed head-to-head comparison of other bioactive senkyunolides—specifically Senkyunolide I, Senkyunolide H, and Senkyunolide A—against established and emerging neuroprotective compounds: Ligustilide, 3-n-Butylphthalide (NBP), and Edaravone. This analysis is designed to provide researchers, scientists, and drug development professionals with a consolidated overview of the current evidence, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of various compounds is typically assessed through a combination of in vitro and in vivo models that simulate ischemic and oxidative stress conditions. Key metrics for comparison include the ability to improve cell viability, reduce tissue damage (infarct volume), and mitigate neurological deficits.

In Vitro Neuroprotection Data

In vitro assays provide a controlled environment to assess the direct protective effects of compounds on neuronal cells subjected to insults like oxygen-glucose deprivation/reoxygenation (OGD/R) or glutamate-induced excitotoxicity.

CompoundModel SystemAssayConcentrationOutcome
Senkyunolide I SH-SY5Y cells (OGD/R)LDH ReleaseNot specifiedMore potent inhibition of LDH release compared to Ligustilide
Senkyunolide A PC12 cells (Corticosterone-induced apoptosis)CCK-80.125–0.5 mg/LIncreased cell viability
Senkyunolide H BV2 microglia (LPS-induced inflammation)-25, 50, 100 µMAttenuated microglial activation in a dose-dependent manner
Ligustilide SH-SY5Y cells (OGD/R)Cell Viability, LDH Release, ROS LevelsNot specifiedImproved cell viability, reduced LDH and ROS levels
Edaravone Neuronal cells (TDP-43 & Oxidative Stress)Cell Viability≥10 µmol/LProtected against neurotoxicity in a concentration-dependent manner
In Vivo Neuroprotection Data

Animal models, particularly the transient middle cerebral artery occlusion (tMCAO) model in rats, are crucial for evaluating the therapeutic potential of neuroprotective agents in a more physiologically relevant setting.

CompoundAnimal ModelDosageAdministration RouteKey Findings
Senkyunolide I Rat (tMCAO)36 and 72 mg/kgIntravenousSignificantly reduced infarct volume and neurological deficit
3-n-Butylphthalide (NBP) Rat (MCAO)Not specifiedNot specifiedSignificantly decreased neurological score and reduced cerebral infarct area
Edaravone Rat (MCAO)Not specifiedNot specifiedSignificantly decreased neurological score and reduced cerebral infarct area

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are mediated through various signaling pathways that combat oxidative stress, inflammation, and apoptosis.

Senkyunolide I has been shown to exert its neuroprotective effects through multiple mechanisms:

  • Anti-Oxidative Stress : It activates the Nrf2/ARE pathway by up-regulating the phosphorylation of Erk1/2, leading to the nuclear translocation of Nrf2 and increased expression of antioxidant enzymes like HO-1 and NQO1.[4]

  • Anti-Apoptosis : It modulates the JNK/caspase-3 pathway. In models of glutamate-induced neurotoxicity, Senkyunolide I treatment reduced the expression of p-JNK/JNK and cleaved caspase-3.[5] It also increases the Bcl-2/Bax ratio, further inhibiting the apoptotic cascade.

Senkyunolide H demonstrates neuroprotective properties by:

  • Modulating Autophagy : It is reported to suppress the autophagy of neuronal cells through the PI3K/AKT/mTOR signaling pathway, thereby reducing apoptosis in the context of cerebral ischemia.

  • Anti-Inflammation : It attenuates lipopolysaccharide (LPS)-mediated neuroinflammation in microglial cells by regulating the ERK and NF-κB pathways.

Senkyunolide A contributes to neuroprotection by:

  • Modulating PP2A/α-synuclein Signaling : It protects against corticosterone-induced apoptosis in neural cells by modulating the activity of protein phosphatase 2A (PP2A) and α-synuclein.

Ligustilide , a related phthalide, provides neuroprotection by promoting angiogenesis after cerebral ischemia.

3-n-Butylphthalide (NBP) is a multi-target agent that has been shown to inhibit oxidative stress, neuronal apoptosis, and glial activation.

Edaravone is a potent free radical scavenger that protects against oxidative stress-induced neuronal damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of these neuroprotective agents.

In Vitro Neuroprotection Assay: Lactate Dehydrogenase (LDH) Release

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

  • Cell Culture : Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and grow.

  • Induction of Injury : Induce neuronal injury using a relevant model, such as oxygen-glucose deprivation/reoxygenation (OGD/R) or glutamate exposure.

  • Treatment : Treat the cells with varying concentrations of the neuroprotective agent before, during, or after the induced injury.

  • Sample Collection : After the treatment period, collect the cell culture supernatant.

  • LDH Measurement : Use a commercially available LDH cytotoxicity assay kit. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.

  • Data Analysis : Measure the absorbance of the formazan product at 490 nm. The amount of color is proportional to the amount of LDH released and, therefore, the extent of cell death.

In Vivo Neuroprotection Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is a widely used preclinical model of focal ischemic stroke.

  • Animal Preparation : Anesthetize the rat and monitor its physiological parameters (e.g., body temperature, cerebral blood flow).

  • Surgical Procedure :

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion : Maintain the occlusion for a defined period (e.g., 2 hours) to induce ischemia. Then, withdraw the filament to allow for reperfusion.

  • Drug Administration : Administer the neuroprotective agent (e.g., Senkyunolide I) intravenously at a specified time point relative to the occlusion.

  • Neurological Assessment : At 24 hours post-reperfusion, evaluate the neurological deficit using a standardized scoring system.

  • Infarct Volume Measurement :

    • Euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_senkyunolide_i Senkyunolide I Neuroprotective Pathways Senkyunolide_I Senkyunolide I Erk1_2 p-Erk1/2 Senkyunolide_I->Erk1_2 Upregulates JNK p-JNK Senkyunolide_I->JNK Reduces Caspase3 Cleaved Caspase-3 Senkyunolide_I->Caspase3 Inhibits Nrf2 Nrf2 Nuclear Translocation Erk1_2->Nrf2 Induces HO1_NQO1 HO-1, NQO1 Expression Nrf2->HO1_NQO1 Enhances Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response JNK->Caspase3 Activates Apoptosis_Inhibition Apoptosis Inhibition Caspase3->Apoptosis_Inhibition

Caption: Signaling pathways of Senkyunolide I in neuroprotection.

G cluster_senkyunolide_h Senkyunolide H Neuroprotective Pathways Senkyunolide_H Senkyunolide H PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Senkyunolide_H->PI3K_AKT_mTOR Mediates ERK_NFkB ERK and NF-κB Pathways Senkyunolide_H->ERK_NFkB Regulates Autophagy_Suppression Autophagy Suppression PI3K_AKT_mTOR->Autophagy_Suppression Apoptosis_Reduction Apoptosis Reduction Autophagy_Suppression->Apoptosis_Reduction Neuroinflammation_Attenuation Neuroinflammation Attenuation ERK_NFkB->Neuroinflammation_Attenuation

Caption: Neuroprotective mechanisms of Senkyunolide H.

G cluster_tmcao Experimental Workflow: tMCAO Model Start Anesthetize Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Ischemia Induce Ischemia (e.g., 2h) Occlusion->Ischemia Reperfusion Withdraw Filament Ischemia->Reperfusion Treatment Administer Neuroprotective Agent Reperfusion->Treatment Assessment Neurological Assessment (24h) Treatment->Assessment Analysis Measure Infarct Volume (TTC Staining) Assessment->Analysis End Data Analysis Analysis->End

Caption: Workflow for the in vivo tMCAO stroke model.

Conclusion

While this compound remains an understudied compound with potential neuroprotective properties, its analogues—Senkyunolide I, H, and A—have demonstrated significant therapeutic promise in preclinical models. They operate through diverse and complementary mechanisms, including the modulation of key signaling pathways involved in oxidative stress, apoptosis, and inflammation. Comparative data, although not from direct head-to-head trials in all cases, suggest that these senkyunolides exhibit neuroprotective efficacy comparable to or, in some aspects, potentially exceeding that of other agents like Ligustilide. Further research, particularly direct comparative studies and investigations into this compound, is warranted to fully elucidate the therapeutic potential of this class of compounds for ischemic stroke and other neurodegenerative disorders.

References

In Vivo Validation of Senkyunolide N's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N, a phthalide compound isolated from the rhizome of Ligusticum chuanxiong, belongs to a class of molecules known for their diverse pharmacological activities. While direct in vivo validation of this compound's mechanism of action is currently limited in publicly available literature, this guide provides a comparative analysis based on the well-documented activities of structurally related senkyunolides, such as Senkyunolide A, H, and I. These related compounds consistently demonstrate potent anti-inflammatory and neuroprotective effects, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

This guide will, therefore, present a hypothesized mechanism of action for this compound and compare its potential in vivo efficacy with two well-characterized compounds: Sulforaphane , a potent Nrf2 activator, and Curcumin , a known inhibitor of the NF-κB pathway. By providing detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary information to design and execute robust in vivo validation studies for this compound and similar natural products.

Hypothesized Mechanism of Action of this compound

Based on the established pharmacology of other senkyunolides, it is hypothesized that this compound exerts its therapeutic effects through a dual mechanism involving the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.

  • Nrf2 Activation: this compound is predicted to induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant and cytoprotective genes. This action would enhance cellular defense against oxidative stress, a key pathological factor in numerous inflammatory and neurodegenerative diseases.

  • NF-κB Inhibition: It is also proposed that this compound can suppress the activation of NF-κB, a master regulator of inflammation. By inhibiting NF-κB, this compound would likely reduce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby attenuating inflammatory responses.

The following diagram illustrates this proposed dual mechanism of action.

G cluster_stimulus Cellular Stress (Oxidative, Inflammatory) cluster_senkyunolide This compound (Hypothesized Action) cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Stimulus Oxidative Stress / Inflammatory Insult Keap1 Keap1 Stimulus->Keap1 activates IKK IKK Complex Stimulus->IKK activates Senkyunolide_N This compound Senkyunolide_N->Keap1 inhibits Senkyunolide_N->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates Neuroprotection Neuroprotection & Anti-inflammation Antioxidant_Genes->Neuroprotection Inflammatory_Genes->Neuroprotection contributes to

Hypothesized dual mechanism of this compound.

Comparative Analysis with Alternative Compounds

To provide a framework for evaluating the potential of this compound, we compare its hypothesized actions with those of Sulforaphane and Curcumin.

FeatureThis compound (Hypothesized)Sulforaphane (Nrf2 Activator)Curcumin (NF-κB Inhibitor)
Primary Target Nrf2 and NF-κB PathwaysNrf2 PathwayNF-κB Pathway
Mechanism Activates Nrf2, Inhibits NF-κBCovalently modifies Keap1, leading to Nrf2 release and activation.Inhibits IKKβ phosphorylation, preventing IκBα degradation and NF-κB nuclear translocation.[1]
Primary Effects Antioxidant, Anti-inflammatory, NeuroprotectivePotent antioxidant and cytoprotective effects.Strong anti-inflammatory effects.
Bioavailability Expected to be orally bioavailable, similar to other senkyunolides.Moderate oral bioavailability, often enhanced in formulations.Low oral bioavailability, a significant challenge in its clinical application.[2]

Quantitative In Vivo Data Comparison

The following tables summarize key quantitative data from in vivo studies of Sulforaphane and Curcumin in relevant disease models. This data provides a benchmark for the anticipated efficacy of this compound.

Table 1: Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia

ParameterVehicle ControlSulforaphane (5 mg/kg, i.p.)Percent ChangeReference
Infarct Volume (%) 28.4 ± 3.115.2 ± 2.5↓ 46.5%[3]
Neurological Deficit Score 2.8 ± 0.41.5 ± 0.3↓ 46.4%[3]
Brain Water Content (%) 82.1 ± 0.779.8 ± 0.6↓ 2.8%[4]
Nuclear p-NF-κB p65 (relative expression) 1.0 ± 0.120.45 ± 0.08↓ 55%
TNF-α (pg/mg protein) 45.2 ± 5.123.6 ± 3.8↓ 47.8%
IL-1β (pg/mg protein) 38.7 ± 4.519.8 ± 3.2↓ 48.8%

Table 2: Anti-inflammatory Effects in a Mouse Model of LPS-Induced Endotoxemia

ParameterVehicle ControlCurcumin (20 mg/kg, oral)Percent ChangeReference
Serum TNF-α (pg/mL) 3500 ± 4501200 ± 300↓ 65.7%
Serum IL-6 (pg/mL) 4200 ± 5501500 ± 400↓ 64.3%
Liver MPO Activity (U/g tissue) 1.8 ± 0.30.7 ± 0.2↓ 61.1%
Lung MPO Activity (U/g tissue) 2.5 ± 0.41.1 ± 0.3↓ 56.0%

Detailed Experimental Protocols

To facilitate the design of in vivo validation studies for this compound, detailed protocols for relevant animal models are provided below.

Focal Cerebral Ischemia Model in Rats (for Neuroprotection)

This model is used to simulate stroke and assess the neuroprotective effects of a test compound.

G Animal_Prep Acclimatize Male Sprague-Dawley Rats (250-300g) for 1 week Anesthesia Anesthetize with isoflurane Animal_Prep->Anesthesia Surgery Induce middle cerebral artery occlusion (MCAO) for 90 min Anesthesia->Surgery Reperfusion Remove filament to allow reperfusion Surgery->Reperfusion Treatment Administer this compound or vehicle (i.p. or oral) at the onset of reperfusion Reperfusion->Treatment Evaluation_24h At 24h post-MCAO: - Neurological deficit scoring - Measure infarct volume (TTC staining) - Assess brain edema Treatment->Evaluation_24h Biochemical_Analysis Collect brain tissue for: - Western blot (Nrf2, NF-κB pathways) - ELISA (TNF-α, IL-1β) - Immunohistochemistry Evaluation_24h->Biochemical_Analysis

Workflow for the focal cerebral ischemia model.

Protocol Details:

  • Animals: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week before surgery.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% for induction, 1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • MCAO Surgery: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion.

  • Treatment: this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) or vehicle is administered via intraperitoneal (i.p.) or oral gavage at the beginning of reperfusion.

  • Outcome Measures (at 24 hours):

    • Neurological Deficit Scoring: A 5-point scale is used to assess motor deficits.

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical Analysis: Brain tissue is collected for Western blotting to measure levels of Nrf2, HO-1, p-NF-κB p65, and IκBα. ELISA is used to quantify TNF-α and IL-1β levels.

LPS-Induced Endotoxemia Model in Mice (for Anti-inflammation)

This model is used to induce a systemic inflammatory response and evaluate the anti-inflammatory properties of a test compound.

G Animal_Prep Acclimatize Male C57BL/6 mice (8-10 weeks old) for 1 week Pre-treatment Administer this compound or vehicle (oral gavage) for 3 consecutive days Animal_Prep->Pre-treatment LPS_Challenge On day 4, administer LPS (10 mg/kg, i.p.) 1 hour after the final compound dose Pre-treatment->LPS_Challenge Evaluation_6h At 6h post-LPS: - Collect blood for serum cytokine analysis (ELISA) LPS_Challenge->Evaluation_6h Tissue_Collection Harvest tissues (liver, lung) for: - Myeloperoxidase (MPO) assay - Histological analysis (H&E staining) Evaluation_6h->Tissue_Collection

Workflow for the LPS-induced endotoxemia model.

Protocol Details:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Pre-treatment: Mice are pre-treated with this compound or vehicle orally for a specified period (e.g., 3 days) before the inflammatory challenge.

  • LPS Administration: Lipopolysaccharide (LPS) from E. coli is administered intraperitoneally at a dose of 10 mg/kg to induce a systemic inflammatory response.

  • Outcome Measures (at 6 hours post-LPS):

    • Serum Cytokines: Blood is collected, and serum levels of TNF-α and IL-6 are measured by ELISA.

    • Myeloperoxidase (MPO) Assay: Liver and lung tissues are homogenized to measure MPO activity, an indicator of neutrophil infiltration.

    • Histology: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

Conclusion and Future Directions

While direct in vivo evidence for the mechanism of action of this compound is not yet available, the extensive research on related senkyunolide compounds provides a strong rationale for investigating its potential as a dual modulator of the Nrf2 and NF-κB pathways. The comparative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and conduct the necessary in vivo studies to validate this hypothesis.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining optimal dosing and treatment regimens.

  • Head-to-Head Comparative Studies: Directly comparing the efficacy of this compound with established Nrf2 activators and NF-κB inhibitors in the same animal models will provide definitive evidence of its relative potency and therapeutic potential.

  • Chronic Disease Models: Evaluating the long-term efficacy and safety of this compound in chronic models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models) and chronic inflammation (e.g., collagen-induced arthritis model) will be essential for its potential clinical translation.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic promise of this compound and its potential contribution to the development of novel treatments for a range of debilitating diseases.

References

Comparative Analysis of Senkyunolide N from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Senkyunolide N, a bioactive phthalide, from its primary plant sources. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the quantitative presence, extraction methodologies, and potential signaling pathways associated with this compound. While this compound has been identified in several plant species, a notable scarcity of specific quantitative data for this particular phthalide exists in current literature. This guide, therefore, presents available data for closely related senkyunolides and total phthalide content to provide a comparative context.

Quantitative Analysis of this compound and Related Phthalides

This compound has been identified primarily in Ligusticum chuanxiong (Sichuan Lovage) and Apium graveolens (Celery).[1] Direct quantitative comparisons of this compound are challenging due to limited specific data. The following table summarizes the available quantitative data for this compound and other major phthalides in these plants to offer a comparative perspective.

Plant SourcePlant PartCompoundConcentration (mg/g or %)Analytical MethodReference
Ligusticum chuanxiongRhizomeSenkyunolide I0.32 mg/g (in dried rhizomes)HPLC[2]
Ligusticum chuanxiongRhizomeSenkyunolide HNot specifiedHPLC-DAD-MS[3]
Ligusticum chuanxiongRhizomeSenkyunolide A3.94 - 9.14 mg/gHPLC-DAD-ESI-MS[4]
Apium graveolensLeaf Essential OilSenkyunolide A8.5%GC-MS
Apium graveolens (Nigerian variety)Leaf OilSenkyunolides (J & N)Part of 39.8% total phthalidesGC-MS[5]

Note: The data presented highlights the variability in phthalide content based on the plant species, processing methods, and the specific senkyunolide isomer. Further research is required to specifically quantify this compound in these and other potential plant sources.

Experimental Protocols

The extraction and quantification of this compound and other phthalides involve multi-step processes. The following are detailed methodologies derived from studies on Ligusticum chuanxiong and Apium graveolens.

Extraction and Isolation from Ligusticum chuanxiong (Rhizome)

This protocol is adapted from methods used for isolating Senkyunolide I and H, which are structurally similar to this compound.

a. Sample Preparation and Extraction:

  • Dried rhizomes of Ligusticum chuanxiong are pulverized into a fine powder.

  • The powdered material is extracted with 95% ethanol using solvent extraction methods such as maceration or soxhlet extraction.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

b. Chromatographic Separation:

  • The crude extract is subjected to normal-phase silica gel column chromatography.

  • A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate to separate fractions based on polarity.

  • Fractions containing senkyunolides are identified by thin-layer chromatography (TLC).

  • For higher purity, preparative high-performance liquid chromatography (HPLC) is employed. A reversed-phase C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

  • Alternatively, counter-current chromatography (CCC) can be utilized for separation. A two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is selected based on the partition coefficient of the target compounds.

Extraction and Analysis from Apium graveolens (Leaves and Stalks)

This protocol focuses on the analysis of volatile compounds, including phthalides, from celery essential oil.

a. Essential Oil Extraction:

  • Fresh leaves and stalks of Apium graveolens are subjected to hydrodistillation for several hours to extract the essential oil.

  • The collected oil is then dried over anhydrous sodium sulfate.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The chemical composition of the essential oil is analyzed using a GC-MS system.

  • A capillary column, such as a DB-5 or HP-5MS, is used for separation.

  • The oven temperature is programmed to increase gradually to separate the individual components.

  • Helium is typically used as the carrier gas.

  • The identification of this compound and other phthalides is achieved by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.

Signaling Pathway Modulation

For instance, Senkyunolide H has been reported to exert its effects through the PI3K/AKT/mTOR signaling pathway. Given the structural similarities among senkyunolides, it is plausible that this compound may also interact with this or related pathways.

Below is a representative diagram of the PI3K/AKT/mTOR signaling pathway, which is known to be modulated by Senkyunolide H.

PI3K_AKT_mTOR_Pathway Senkyunolide_H Senkyunolide_H PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy_Inhibition mTOR->Autophagy_Inhibition Neuronal_Survival Neuronal_Survival Autophagy_Inhibition->Neuronal_Survival

Caption: PI3K/AKT/mTOR pathway modulated by Senkyunolide H.

This guide underscores the need for further targeted research to elucidate the specific quantitative distribution and biological activities of this compound. The provided methodologies for extraction and analysis, along with the insights into potential signaling pathways from related compounds, offer a solid foundation for future investigations in this area.

References

A Comparative Analysis of Senkyunolide N's Efficacy Versus Traditional Herbal Extracts in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutic agents for neurological disorders, both isolated bioactive compounds and traditional herbal extracts present compelling avenues for research and development. This guide provides a comparative overview of the efficacy of Senkyunolide N, a phthalide compound found in Ligusticum chuanxiong, against traditional herbal extracts known for their neuroprotective properties, namely Ligusticum chuanxiong (Chuanxiong), Ginkgo biloba, and Panax ginseng. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research directions.

While specific research on this compound is limited, this guide draws upon data from closely related senkyunolides (A, H, and I) as representatives of this class of compounds to provide a meaningful comparison with the broader effects of traditional herbal extracts.

Quantitative Data Summary

Table 1: Neuroprotective Effects

SubstanceModel/AssayConcentration/DoseKey Results
Senkyunolide A Corticosterone-induced apoptosis in PC12 cells0.125 - 0.5 mg/LSignificantly increased cell viability.[1]
Senkyunolide H Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cellsNot specifiedIncreased cell viability.[2]
Senkyunolide I Glutamate-induced toxicity in Neuro-2a cellsNot specifiedReversed decreased cell viability and reduced apoptosis.
Ligusticum chuanxiong Extract Microsphere-embolized cerebral ischemia in ratsNot specifiedAlleviated pathomorphological changes and neuronal apoptosis in the hippocampus.[3]
Ginkgo biloba Extract (EGb 761) 5xFAD mice (Alzheimer's model)Not specifiedImproved spatial and nonspatial working memory; increased newborn cells in the hippocampus.[4]
Panax ginseng Extract Vascular dementia model in rats50 or 100 mg/kgSignificantly improved behavioral function and increased neuronal density.

Table 2: Anti-inflammatory Effects

SubstanceModel/AssayConcentration/DoseKey Results
Senkyunolide H LPS-stimulated BV2 microgliaNot specifiedAttenuated neuroinflammation in a dose-dependent manner.
Senkyunolide I Sepsis-associated encephalopathy in miceNot specifiedReduced plasma levels of TNF-α, IL-1β, and IL-6.
Ligusticum chuanxiong Extract Microsphere-embolized cerebral ischemia in ratsNot specifiedDecreased pro-inflammatory cytokines IL-1β and TNF-α.
Ginkgo biloba Extract In vitro and in vivo modelsNot specifiedExhibits anti-inflammatory properties.
Panax ginseng Extract MPTP-induced neurotoxicity in miceNot specifiedSuppressed proinflammatory modulator expression.

Table 3: Antioxidant Effects

SubstanceModel/AssayKey Results
Senkyunolide H LPS-stimulated BV2 microgliaAttenuated oxidative stress.
Senkyunolide I Cerebral ischemia-reperfusion in ratsDecreased malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
Ligusticum chuanxiong Extract General propertyContains compounds with antioxidant effects.
Ginkgo biloba Extract In vitro ABTS radical assayDemonstrated significant antioxidant activity.
Panax ginseng Extract General propertyContains ginsenosides with antioxidant properties.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Neuroprotective Effect Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells (e.g., PC12, SH-SY5Y, or Neuro-2a) in a 96-well plate and culture for 24 hours.

    • Induce neurotoxicity using a relevant agent (e.g., corticosterone, glutamate, or oxygen-glucose deprivation).

    • Treat the cells with varying concentrations of the test substance (Senkyunolide or herbal extract) for a specified duration.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: LDH is a cytosolic enzyme released into the culture medium upon cell lysis, a hallmark of cytotoxicity. The assay measures the activity of LDH in the supernatant.

  • Protocol:

    • Culture and treat neuronal cells as described in the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate and NAD+.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm.

    • The amount of LDH released is proportional to the number of lysed cells.

Anti-inflammatory Effect Assays

1. Nitric Oxide (NO) Assay (Griess Test)

  • Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Culture microglia cells (e.g., BV2) in a 96-well plate.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treat the cells with the test substance.

    • Collect the supernatant and mix it with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

2. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or animal plasma.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the sample (supernatant or plasma) to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme into a detectable signal.

    • Measure the absorbance or fluorescence of the signal, which is proportional to the amount of cytokine present.

Antioxidant Effect Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.

  • Protocol:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Add the test substance to the DPPH solution.

    • Monitor the decrease in absorbance at a characteristic wavelength (around 517 nm) as the DPPH radical is scavenged.

    • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a buffer to a specific absorbance.

    • Add the test substance to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox equivalent antioxidant capacity (TEAC).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of senkyunolides are often attributed to their modulation of specific signaling pathways involved in inflammation, apoptosis, and oxidative stress.

senkyunolide_pathway cluster_stimulus Cellular Stress cluster_senkyunolide Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stimulus Ischemia, Oxidative Stress, Inflammatory Signals (LPS) NFkB NF-κB Pathway Stimulus->NFkB Activates MAPK MAPK Pathways (ERK, JNK, p38) Stimulus->MAPK Activates Senkyunolide Senkyunolide (A, H, I) Senkyunolide->NFkB Inhibits Senkyunolide->MAPK Modulates Nrf2 Nrf2/HO-1 Pathway Senkyunolide->Nrf2 Activates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Leads to MAPK->Inflammation Leads to Apoptosis ↓ Apoptosis MAPK->Apoptosis Leads to OxidativeStress ↑ Antioxidant Enzymes (SOD, HO-1) Nrf2->OxidativeStress Leads to Neuroprotection ↑ Neuroprotection ↑ Cell Viability Inflammation->Neuroprotection Apoptosis->Neuroprotection OxidativeStress->Neuroprotection

Caption: Senkyunolide Signaling Pathways in Neuroprotection.

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a test compound.

experimental_workflow cluster_assays Efficacy Assessment CellCulture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) ToxicityInduction Induction of Neurotoxicity (e.g., Glutamate, H2O2, OGD) CellCulture->ToxicityInduction Treatment Treatment with This compound or Herbal Extract ToxicityInduction->Treatment Incubation Incubation Treatment->Incubation DataCollection Data Collection & Analysis Incubation->DataCollection Viability Cell Viability (MTT, LDH) DataCollection->Viability Inflammation Anti-inflammatory (NO, ELISA) DataCollection->Inflammation Antioxidant Antioxidant (DPPH, ABTS) DataCollection->Antioxidant

References

Safety Operating Guide

Navigating the Safe Disposal of Senkyunolide N: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any procedure involving Senkyunolide N, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[2] Operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2]

Emergency Procedures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration.[3]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water and remove any contaminated clothing.[3]

  • Eye Contact: For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water.

In all cases of significant exposure, seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound, as with many laboratory chemicals, must comply with local, state, and federal regulations. Chemical waste cannot be disposed of in regular trash or down the sewer system.

  • Containment: Collect waste this compound, including any contaminated materials such as filter paper or absorbent pads, in a designated and compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas. The label should also include the date of waste generation, the laboratory of origin (department and room number), and the principal investigator's name and contact information.

  • Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials. Specifically, avoid storing with strong oxidizing/reducing agents or strong acids/alkalis.

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with a non-combustible material like diatomite or universal binders. Sweep or scoop up the absorbed material and place it into the designated hazardous waste container. Decontaminate the spill surface by scrubbing with alcohol.

  • Disposal Request: Once the waste container is full, or if it is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Complete any required hazardous waste information forms, listing all contents of the container.

Handling and Storage Summary

For quick reference, the following table summarizes key quantitative and qualitative data for the handling and storage of this compound and similar compounds.

ParameterGuideline
Storage Temperature Powder: 4°C, protect from light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month (protect from light).
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Spill Containment Absorb with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol.
Waste Container Use suitable, closed containers. Plastic is often preferred over glass.
Waste Labeling Must include "Hazardous Waste," full chemical name, date, and point of origin.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Senkyunolide_N_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste spill Spill or Accidental Release? collect_waste->spill contain_spill 2a. Contain Spill with Inert Absorbent Material spill->contain_spill Yes label_container 3. Securely Close and Label Container: 'Hazardous Waste - this compound' spill->label_container No clean_up 2b. Clean Up and Place Contaminated Materials in Waste Container contain_spill->clean_up clean_up->label_container store_waste 4. Store in a Designated, Segregated, and Secure Area label_container->store_waste disposal_request 5. Arrange for Disposal via EHS or Licensed Contractor store_waste->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Senkyunolide N

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Senkyunolide N in a laboratory setting. The following procedures are based on available data for structurally similar phthalides, such as Senkyunolide G and Senkyunolide I, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this compound with caution and adhere to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact.
Skin and Body Protection Impervious clothing (laboratory coat)Minimizes skin exposure.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Avoids inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound.

Experimental Workflow:

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Ensure Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Equipment and Reagents prep_workspace->prep_materials handle_weigh Weigh this compound (Avoid Dust Formation) prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required personal protective equipment as specified in the table above.

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment, including glassware, solvents, and the this compound container.

  • Handling:

    • When weighing the solid compound, take care to avoid the formation of dust.

    • If dissolving the compound, add the solvent slowly to the solid. This compound is soluble in DMSO[2].

    • Proceed with the planned experimental protocol, minimizing the potential for splashes or aerosol generation.

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In case of skin contact: Immediately wash the affected area with plenty of water and soap. Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Procedures:

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated hazardous waste container for solid waste.
Contaminated Solvents Collect in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

Key Disposal Considerations:

  • Avoid release to the environment[1].

  • Dispose of contents and container to an approved waste disposal plant[1].

  • Due to the toxicity of related compounds to aquatic life, it is imperative that this compound does not enter drains or waterways[1].

Storage

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

Storage Conditions:

FormTemperatureAdditional Notes
Solid 4°CProtect from light.
In Solvent -80°C (up to 6 months) or -20°C (up to 1 month)Protect from light.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.